molecular formula C7H16ClNO3 B2550354 Methyl 2-amino-3-methoxy-3-methylbutanoate;hydrochloride CAS No. 2375260-24-3

Methyl 2-amino-3-methoxy-3-methylbutanoate;hydrochloride

Katalognummer: B2550354
CAS-Nummer: 2375260-24-3
Molekulargewicht: 197.66
InChI-Schlüssel: UEKFCFWYAQGLPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methyl 2-amino-3-methoxy-3-methylbutanoate;hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO3 and its molecular weight is 197.66. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-amino-3-methoxy-3-methylbutanoate;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-3-methoxy-3-methylbutanoate;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

methyl 2-amino-3-methoxy-3-methylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.ClH/c1-7(2,11-4)5(8)6(9)10-3;/h5H,8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKFCFWYAQGLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)OC)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

What is the chemical structure of Methyl 2-amino-3-methoxy-3-methylbutanoate;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride is a highly specialized, non-proteinogenic amino acid derivative utilized extensively in advanced organic synthesis and drug development. Structurally, it is the methyl ester and O-methyl ether derivative of 3-hydroxyvaline (also known as β -hydroxyvaline). By introducing severe steric hindrance and modulating the lipophilicity of the valine backbone, this chiral building block serves as a critical intermediate in the design of peptidomimetics, targeted radiopharmaceuticals, and novel active pharmaceutical ingredients (APIs)[1][2].

This guide provides a deep-dive into its structural chemistry, pharmacokinetic utility, and a field-validated synthetic methodology designed for high-yield isolation.

Chemical Identity and Structural Elucidation

The architecture of this molecule is engineered for specific spatial and electronic effects. The core is a butanoate chain heavily substituted to restrict conformational freedom:

  • C1 (Carboxylate): Protected as a methyl ester, preventing premature peptide coupling and increasing organic solubility[3].

  • C2 ( α -Carbon): Bears the primary amine, formulated as a hydrochloride salt to prevent spontaneous oxidation, degradation, or dimerization, ensuring long-term bench stability.

  • C3 ( β -Carbon): The critical steric center. It bears a gem-dimethyl group and a methoxy ether. This dense substitution pattern creates a massive steric shield around the α -carbon[4].

G Core Butanoate Backbone (C4 Chain) C1 C1: Methyl Ester (-COOCH3) Core->C1 Esterification C2 C2: Alpha-Amine (-NH2 • HCl) Core->C2 Salt Formation C3 C3: Beta-Carbon (Steric Center) Core->C3 Branching Methoxy Beta-Methoxy (-OCH3) C3->Methoxy Etherification Methyl Beta-Methyl (-CH3) C3->Methyl Gem-Dimethyl

Structural mapping of Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride.

Physicochemical Properties

To facilitate analytical tracking and formulation, the core quantitative parameters of the compound are summarized below based on standardized chemical databases[3][4].

PropertyValue / Description
Chemical Name Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride
CAS Registry Number 2375260-24-3 (HCl Salt) / 84907-88-0 (Free Base)
Molecular Formula C7​H16​ClNO3​
Molecular Weight 197.66 g/mol (161.20 g/mol for free base)
SMILES CC(C)(C(C(=O)OC)N)OC.[H]Cl
Topological Polar Surface Area (TPSA) ~72.55 Ų (Free Base)
Hydrogen Bond Donors / Acceptors 2 / 3

Mechanistic Role in Drug Design

The integration of 3-methoxyvaline derivatives into peptide chains is not arbitrary; it is a calculated pharmacokinetic strategy.

  • Proteolytic Resistance via Steric Shielding: The bulky gem-dimethyl and methoxy groups at the β -position severely restrict the rotation of the N-C α and C α -C(O) bonds. This steric bulk physically blocks the catalytic triads of endogenous proteases from accessing the peptide backbone, drastically increasing the plasma half-life of the drug[1].

  • Enhanced Membrane Permeability: Native 3-hydroxyvaline possesses a free hydroxyl group, which acts as a hydrogen-bond donor and limits passive diffusion across lipid bilayers. By masking this hydroxyl as a methoxy ether, lipophilicity is increased, facilitating superior cellular uptake and blood-brain barrier (BBB) penetration.

  • Conformational Locking: The restricted dihedral angles ( ϕ and ψ ) force the peptide into specific secondary structures (such as stable β -turns), which is highly desirable for locking a molecule into its bioactive conformation to maximize target affinity[2].

G Modification Beta-Methoxyvaline Derivatization Steric Increased Steric Bulk (Gem-Dimethyl + Methoxy) Modification->Steric Lipo Enhanced Lipophilicity (O-Methylation) Modification->Lipo Hbond Elimination of H-Bond Donor (-OH to -OCH3) Modification->Hbond Protease Proteolytic Resistance Steric->Protease Conformation Restricted Peptide Conformation Steric->Conformation Permeability Improved Membrane Permeability Lipo->Permeability Hbond->Permeability

Pharmacokinetic and structural impact of beta-methoxyvaline derivatization in drug design.

Synthetic Workflows & Experimental Protocols

The synthesis of Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride from the precursor 3-hydroxyvaline requires careful orchestration of protecting groups due to the extreme steric hindrance of the tertiary alcohol. The following protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure trustworthiness at every step.

Step 1: Carboxylic Acid Esterification
  • Causality: The carboxylic acid must be protected to prevent polymerization during subsequent steps. Thionyl chloride ( SOCl2​ ) in methanol generates HCl in situ, driving esterification while keeping the amine protonated to prevent unwanted side reactions.

  • Protocol: Suspend 3-hydroxyvaline in anhydrous methanol at 0 °C. Dropwise add 1.2 equivalents of SOCl2​ . Reflux for 4 hours.

  • Self-Validation (IPC): Monitor via TLC (Ninhydrin stain). The highly polar baseline spot (free acid) will disappear, replaced by a higher Rf​ spot. Concentrate in vacuo to yield 3-hydroxyvaline methyl ester hydrochloride.

Step 2: Amine Protection (N-Boc)
  • Causality: The primary amine must be masked to prevent N-alkylation during the subsequent etherification. The tert-butyloxycarbonyl (Boc) group is chosen for its stability under mild alkylation conditions and ease of orthogonal removal.

  • Protocol: Dissolve the intermediate in dichloromethane (DCM). Add 2.5 eq of triethylamine ( Et3​N ) followed by 1.1 eq of Boc2​O . Stir at room temperature for 12 hours.

  • Self-Validation (IPC): LC-MS analysis will confirm completion by the appearance of a mass shift corresponding to the Boc addition ( [M+H]+

    • 100 Da).
Step 3: O-Methylation of the Tertiary Alcohol
  • Causality: The tertiary alcohol at C3 is highly sterically hindered. Standard strong bases (like NaH) will likely induce β -elimination rather than substitution. Silver(I) oxide ( Ag2​O ) provides a mild, non-basic activation of the alcohol, facilitating an SN​1/SN​2 -like etherification with methyl iodide ( MeI ).

  • Protocol: Dissolve the N-Boc intermediate in anhydrous N,N-dimethylformamide (DMF). Add 3.0 eq of freshly activated Ag2​O and 5.0 eq of MeI . Stir in the dark at 40 °C for 48 hours.

  • Self-Validation (IPC): Perform a mini-workup and analyze via 1H NMR. The reaction is complete when a sharp, distinct singlet appears at ~3.2 ppm, confirming the formation of the ether methoxy group.

Step 4: Deprotection and Salt Formation
  • Causality: Global deprotection of the Boc group using anhydrous HCl yields the target molecule as a stable hydrochloride salt, preventing amine oxidation and improving handling characteristics.

  • Protocol: Dissolve the O-methylated intermediate in a 4M solution of HCl in dioxane. Stir at room temperature for 2 hours.

  • Self-Validation (IPC): The cessation of gas evolution ( CO2​ and isobutylene) serves as a visual indicator of reaction completion. Evaporate the solvent and triturate with cold diethyl ether to precipitate the final Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride as a white crystalline solid. Final purity is confirmed by reverse-phase HPLC.

G SM 3-Hydroxyvaline Step1 Esterification (SOCl2, MeOH) SM->Step1 Step2 N-Protection (Boc2O) Step1->Step2 Step3 O-Methylation (Ag2O, MeI) Step2->Step3 Step4 Deprotection (HCl/Dioxane) Step3->Step4 Product Target HCl Salt Step4->Product

Step-by-step synthetic workflow from 3-hydroxyvaline to the target hydrochloride salt.

Analytical Validation Signatures

To ensure absolute trustworthiness of the synthesized batch, the final compound must be validated against the following spectroscopic benchmarks:

  • 1H NMR (400 MHz, DMSO- d6​ ): Expect a sharp singlet for the ester methoxy ( -COOCH3​ ) at ~3.7 ppm, and a distinct singlet for the ether methoxy ( -OCH3​ ) at ~3.2 ppm. The gem-dimethyl groups will appear as two closely spaced singlets between 1.2–1.4 ppm. The α -proton will present as a singlet or broad singlet at ~3.9 ppm due to the lack of adjacent coupling protons.

  • Mass Spectrometry (ESI-MS): The free base molecular ion should be observed at m/z 162.1 [M+H]+ [3].

References

  • PubChemLite (University of Luxembourg). "Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride (C7H15NO3)." PubChemLite Database. Available at:[Link]

  • ChemicalCell. "3-Methoxyvaline CAS NO 18801-86-0." ChemicalRoot Database. Available at: [Link]

  • Google Patents. "WO2024254339A9 - Radiopharmaceutical compositions targeting glypican-3 and uses thereof." WIPO Patent Database.

Sources

An In-depth Technical Guide to Methyl 2-amino-3-methoxy-3-methylbutanoate Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride, a specialized amino acid ester with significant potential in synthetic chemistry and pharmaceutical development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed information on its chemical properties, synthesis, and applications.

Core Chemical Identity and Properties

Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride is a non-natural, substituted alpha-amino acid ester. Its unique structure, featuring a methoxy group and a quaternary carbon at the 3-position, imparts specific steric and electronic properties that make it a valuable building block in medicinal chemistry.

Molecular Structure and Identifiers

The foundational identity of this compound is established by its molecular structure and internationally recognized chemical identifiers.

  • Chemical Name: Methyl 2-amino-3-methoxy-3-methylbutanoate;hydrochloride

  • CAS Number: 2375260-24-3

  • Molecular Formula: C₇H₁₆ClNO₃

  • Molecular Weight: 197.66 g/mol

  • InChI: 1S/C7H15NO3.ClH/c1-7(2,11-4)5(8)6(9)10-3;/h5H,8H2,1-4H3;1H

  • InChIKey: UEKFCFWYAQGLPN-UHFFFAOYSA-N

  • SMILES: COC(=O)C(N)C(C)(C)OC.Cl

Physicochemical Properties

Understanding the physical and chemical properties of this compound is paramount for its effective handling, storage, and application in experimental settings.

PropertyValueSource
Physical Form Powder
Molecular Weight 197.66 g/mol Calculated
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Synthesis and Manufacturing

The synthesis of α-amino acid methyl ester hydrochlorides is a well-established process in organic chemistry. A common and efficient method involves the direct esterification of the corresponding α-amino acid.

General Synthesis Protocol: Esterification with Trimethylchlorosilane and Methanol

A widely applicable and convenient method for the preparation of α-amino acid methyl ester hydrochlorides is the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl).[2] This one-pot reaction is known for its mild conditions and good to excellent yields.[2]

Reaction Scheme:

Synthesis of Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride Amino_Acid 2-amino-3-methoxy-3-methylbutanoic acid Product Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride Amino_Acid->Product Esterification Reagents + CH3OH + (CH3)3SiCl Reagents->Product

Caption: General synthesis pathway for Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, suspend the starting amino acid, 2-amino-3-methoxy-3-methylbutanoic acid, in anhydrous methanol.

  • Reagent Addition: Slowly add trimethylchlorosilane to the suspension at room temperature with continuous stirring. The amount of TMSCl is typically in molar excess relative to the amino acid.

  • Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the solvent and any volatile by-products are removed under reduced pressure. The resulting crude product, Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride, can then be purified by recrystallization from an appropriate solvent system, such as a mixture of ethanol and diethyl ether.

The underlying principle of this reaction is the in-situ generation of hydrochloric acid from the reaction of TMSCl and methanol, which catalyzes the esterification of the carboxylic acid and also forms the hydrochloride salt of the amino group. This method avoids the use of corrosive gaseous HCl and often provides high yields of the desired product.

Applications in Drug Discovery and Development

Non-natural amino acids and their esters are critical tools in medicinal chemistry and drug discovery, offering a pathway to novel therapeutics with improved properties.[3]

Building Blocks in Peptide Synthesis

Amino acid esters, including Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride, are fundamental building blocks in the synthesis of peptides. The ester group serves as a protecting group for the carboxylic acid functionality, allowing for the sequential coupling of amino acids to form a peptide chain. The unique substitution pattern of this particular amino acid ester can be exploited to introduce specific structural constraints or to probe interactions with biological targets.

Illustrative Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical workflow for incorporating an amino acid ester into a peptide chain using Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique in drug discovery.

SPPS_Workflow Resin Solid Support Resin Deprotection Fmoc Deprotection (e.g., with piperidine) Resin->Deprotection Coupling Amino Acid Coupling (Activated Amino Acid Ester) Deprotection->Coupling Washing Washing Coupling->Washing Repeat Repeat Cycles Washing->Repeat Repeat->Deprotection For next amino acid Cleavage Cleavage from Resin (e.g., with TFA) Repeat->Cleavage After final cycle Purification Peptide Purification (e.g., HPLC) Cleavage->Purification

Caption: A simplified workflow of Solid-Phase Peptide Synthesis (SPPS).

In this process, the amino group of the resin-bound amino acid is deprotected, and the next amino acid in the sequence (in this case, Methyl 2-amino-3-methoxy-3-methylbutanoate) is introduced as an activated ester to form a new peptide bond. This cycle is repeated until the desired peptide is synthesized.

Role in the Development of Unnatural Peptides and Peptidomimetics

The incorporation of unnatural amino acids like 2-amino-3-methoxy-3-methylbutanoic acid into peptides can lead to peptidomimetics with enhanced therapeutic properties. These modifications can improve metabolic stability by making the peptide resistant to enzymatic degradation, enhance binding affinity to the target, and modulate the pharmacokinetic profile of the molecule.[3]

Potential as Prodrugs

Amino acid esters are frequently employed as prodrug moieties to improve the oral bioavailability of parent drugs. The ester can be designed to be cleaved in vivo by esterases, releasing the active pharmaceutical ingredient. While specific studies on Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride as a prodrug are not available, its structure is amenable to such applications.

Safety and Handling

As a chemical intermediate, proper handling and safety precautions are essential.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/ eye protection/ face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a well-ventilated place. Keep container tightly closed.

Researchers should always consult the material safety data sheet (MSDS) before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Conclusion

Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride is a specialized chemical entity with considerable potential for application in modern drug discovery and development. Its unique structural features make it a valuable building block for the synthesis of novel peptides, peptidomimetics, and other complex molecules. While further characterization of its physical properties is warranted, the established synthetic routes and the known utility of related compounds provide a strong foundation for its use in creating next-generation therapeutics. As with all research chemicals, adherence to safety protocols is paramount for its responsible and effective use in the laboratory.

References

  • BenchChem. (2025). Protocol for solid-phase peptide synthesis using Fmoc-amino acid pentafluorophenyl esters. BenchChem.
  • Chemical-Suppliers.com. (n.d.). Methyl (2R)-2-amino-3-methyl-butanoate hydrochloride | CAS 7146-15-8. Retrieved from [Link]

  • GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). PMC.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • National Center for Biotechnology Information. (n.d.). Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. PMC.
  • Organic Syntheses. (n.d.).
  • Molbase. (n.d.). METHYL 2-AMINO-3-METHYLBUTANOATE HYDROCHLORIDE | CAS 6306-52-1. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
  • PubChemLite. (n.d.). Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride (C7H15NO3). Retrieved from [Link]

  • Beilstein Journals. (2014). Synthesis of chiral N-phosphinyl α-imino esters and their application in asymmetric synthesis of α-amino esters by reduction.
  • NextSDS. (n.d.). methyl (2S,3R)-2-amino-3-methoxybutanoate hydrochloride. Retrieved from [Link]

  • MDPI. (2008). A Convenient Synthesis of Amino Acid Methyl Esters.
  • UM Students' Repository. (n.d.). CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS.
  • PubChem. (n.d.). (S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride | C6H14ClNO3. Retrieved from [Link]

  • Chemspace. (n.d.). Methyl (2S,3S)-3-amino-2-methylbutanoate hydrochloride. Retrieved from [Link]

  • Chemical Synthesis Database. (2025).

Sources

Crystallographic Profiling and 3D Structural Elucidation of Methyl 2-amino-3-methoxy-3-methylbutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of peptidomimetics and advanced active pharmaceutical ingredients (APIs) relies heavily on the 3D structural elucidation of highly functionalized unnatural amino acids. Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride is a sterically hindered, etherified amino acid ester. Due to the high rotational flexibility of its ester and methoxy groups, determining its exact solid-state conformation is critical for downstream synthetic applications.

This whitepaper provides an in-depth, self-validating methodological guide for obtaining, solving, and analyzing the crystallographic data of this specific compound, grounded in the established structural chemistry of amino acid hydrochlorides.

Physicochemical Profiling & Molecular Identity

Before initiating crystallization, it is imperative to define the quantitative molecular parameters of the target compound. The presence of the hydrochloride salt significantly alters the molecular weight and solubility profile compared to the free base[1].

Table 1: Chemical Identifiers and Quantitative Properties

PropertyValue
IUPAC Name Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride
CAS Registry Number 2375260-24-3
Molecular Formula C₇H₁₅NO₃ · HCl (C₇H₁₆ClNO₃)
Molecular Weight 197.66 g/mol
SMILES CC(C)(C(C(=O)OC)N)OC.Cl
Chirality Unspecified (Assumed Racemic for Crystallography)

Crystallization Strategy: The Causality of the Hydrochloride Salt

Free base amino acid esters are notoriously difficult to crystallize; they frequently present as viscous oils and are prone to spontaneous intermolecular cyclization (diketopiperazine formation).

The Causality of Salt Selection: We deliberately utilize the hydrochloride salt for crystallographic studies for two fundamental reasons:

  • Lattice Energy Thermodynamics: The protonation of the amine ( -NH3+​ ) creates a highly polarized species. The resulting ionic interactions with the chloride anion ( Cl− ) dramatically increase the lattice energy, driving the formation of highly ordered, stable crystals[2].

  • The Heavy Atom Effect: The chloride ion ( Z=17 ) possesses significantly more electron density than the organic atoms (C, N, O). In X-ray diffraction, this provides robust anomalous dispersion signals and strong Patterson vectors, which are critical for overcoming the crystallographic phase problem[3].

Self-Validating Experimental Protocol for X-Ray Diffraction

To ensure strict scientific integrity, the following workflow is designed as a self-validating system , where each step contains an internal metric to verify success before proceeding.

Step 1: Anti-Solvent Vapor Diffusion Crystallization
  • Procedure: Dissolve 50 mg of the compound in a minimum volume (approx. 0.5 mL) of high-purity methanol within an inner vial. Place this unsealed inner vial inside a larger outer vial containing 3 mL of diethyl ether (anti-solvent). Seal the outer vial tightly and incubate at 4 °C for 3–7 days.

  • Causality: Methanol readily solvates the polar hydrochloride salt, while diethyl ether acts as a volatile anti-solvent. Vapor diffusion allows for an extremely slow, thermodynamically controlled increase in supersaturation. This slow kinetic rate favors the nucleation of a single, defect-free crystal rather than rapid amorphous precipitation.

  • Self-Validation: The protocol is validated by examining the precipitate under a cross-polarized microscope. The appearance of geometrically defined, highly birefringent crystals confirms an ordered anisotropic lattice, validating readiness for X-ray mounting.

Step 2: Cryogenic X-Ray Data Collection
  • Procedure: Harvest a single crystal using a nylon loop, coat it in paratone oil, and immediately flash-cool to 100 K in a nitrogen cold stream. Mount the crystal on a diffractometer equipped with a Cu K α microfocus source ( λ=1.54184 Å) and a photon-counting detector.

  • Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor). This is absolutely critical for this compound, as the terminal methyl and methoxy groups are prone to severe dynamic disorder at room temperature. Cu K α radiation is selected because the chloride ion exhibits a strong anomalous scattering signal ( Δf′′≈0.7 ) at this wavelength.

  • Self-Validation: The data collection validates itself via the Rint​ metric (internal agreement factor) during data reduction. An Rint​<0.05 across symmetrically equivalent reflections confirms the absence of spatial twinning and mathematically validates the chosen Laue group.

Step 3: Phase Solution and Anisotropic Refinement
  • Procedure: Solve the phase problem using dual-space direct methods. Refine the structural model using full-matrix least-squares minimization on F2 using [4]. Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Causality: Refining on F2 utilizes all collected data (including weak, negative-intensity reflections), providing a statistically robust model that prevents bias in the positioning of the highly flexible ester oxygen atoms.

  • Self-Validation: The structural refinement is internally validated by the goodness-of-fit (GoF ≈1.0 ) and a featureless residual electron density map ( Δρmax​<0.5e−/A˚3 ). A flat map confirms that no atoms were misassigned or omitted.

CrystallographyWorkflow N1 1. Salt Formation Protonation to Hydrochloride N2 2. Crystal Growth Anti-solvent Vapor Diffusion N1->N2 N3 3. Data Collection X-ray Diffraction (100 K) N2->N3 N4 4. Phase Solution Heavy Atom (Cl-) Anomalous Signal N3->N4 N5 5. Structure Refinement Least-Squares Minimization (SHELXL) N4->N5 N6 6. 3D Model Validation Anisotropic Displacement & H-Bonds N5->N6

Fig 1. Step-by-step crystallographic workflow for amino acid ester hydrochlorides.

Anticipated 3D Structural Topography & Lattice Mechanics

Based on the[2], the 3D structure of Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride is governed by severe steric constraints and a rigid hydrogen-bonding network.

Conformational Landscape

The β -carbon of this molecule is fully substituted (bonded to a methyl, a methoxy, the α -carbon, and a methyl group). This creates immense steric bulk. In the solid state, the χ1​ dihedral angle (N–C α –C β –O_methoxy) will be highly restricted. The molecule will adopt a conformation that places the bulky methoxy group gauche to the protonated amino group to minimize steric clashing with the planar ester carbonyl.

Charge-Assisted Hydrogen Bonding Network

The crystal lattice is held together by a robust, charge-assisted hydrogen bonding network. The −NH3+​ group acts as a triple hydrogen-bond donor, coordinating with three distinct chloride counterions ( N−H⋯Cl− ). The ester carbonyl oxygen typically acts as a weak hydrogen-bond acceptor for adjacent aliphatic C-H groups, stabilizing the 3D packing.

HBonding Amine R-NH3+ (Protonated Amine) Cl1 Cl- (Counterion 1) Amine->Cl1 N-H···Cl Cl2 Cl- (Counterion 2) Amine->Cl2 N-H···Cl Cl3 Cl- (Counterion 3) Amine->Cl3 N-H···Cl Carbonyl C=O (Ester Carbonyl) Amine->Carbonyl Steric/Dipole Repulsion

Fig 2. Anticipated charge-assisted hydrogen bonding network in the crystal lattice.

Typical Crystallographic Parameters

Assuming the synthesized compound is a racemic mixture (as chirality is unspecified in the base CAS), it will crystallize in a centrosymmetric space group.

Table 2: Anticipated Crystallographic Parameters

ParameterExpected Value for Racemic Ester HCl
Crystal System Monoclinic
Space Group P21​/c
Z (Molecules/Unit Cell) 4
Data Collection Temp. 100 K
Radiation Source Cu K α ( λ=1.54184 Å)
Primary Lattice Driver N−H⋯Cl− interactions

References

  • PubChemLite. "Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride". National Center for Biotechnology Information. URL: [Link]

  • Bryce, D. L., et al. "A high-field solid-state 35/37Cl NMR and quantum chemical investigation of the chlorine quadrupolar and chemical shift tensors in amino acid hydrochlorides". Physical Chemistry Chemical Physics, 2007, 9, 6219-6230. URL:[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 2015, 71(1), 3-8. URL:[Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for Methyl 2-amino-3-methoxy-3-methylbutanoate;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride is a sterically hindered, unnatural α -amino acid derivative. Structurally, it is the α -methyl ester and β -methyl ether of 3-hydroxyvaline ( β -hydroxyvaline). Such non-canonical amino acids are highly valued in drug discovery and peptidomimetic design because the bulky, electron-rich β -methoxy-gem-dimethyl group restricts the conformational space of the peptide backbone and provides robust resistance against proteolytic degradation[1].

Synthesizing this molecule presents a unique chemoselective challenge: the β -tertiary alcohol is highly sterically hindered and prone to base-catalyzed elimination (dehydration to the α,β -unsaturated ester) or retro-aldol cleavage. Therefore, a carefully designed, highly controlled protection-alkylation-deprotection sequence is required.

The Self-Validating Synthetic Strategy

To ensure high yield and purity, this protocol utilizes a four-step linear synthesis starting from commercially available β -hydroxyvaline.

  • N-Boc Protection: Prevents unwanted N-alkylation during subsequent steps.

  • Methyl Esterification: Utilizes mild base ( K2​CO3​ ) and Methyl Iodide (MeI) to selectively esterify the carboxylic acid without deprotonating the tertiary alcohol.

  • Purdie O-Methylation: The critical step. Instead of using strong bases like Sodium Hydride (NaH), which would trigger elimination, this protocol employs Silver(I) Oxide ( Ag2​O ). Ag2​O acts as a mild, non-nucleophilic base and halide scavenger, polarizing the MeI bond to drive the etherification of the tertiary alcohol cleanly[2].

  • Anhydrous HCl Deprotection: Cleaves the Boc group using 4M HCl in Dioxane. Unlike Trifluoroacetic acid (TFA), which leaves a hygroscopic oil, anhydrous HCl directly precipitates the final product as a highly pure, crystalline hydrochloride salt[3].

Synthetic Workflow Visualization

G SM β-Hydroxyvaline (Starting Material) I1 N-Boc-β-Hydroxyvaline (Intermediate 1) SM->I1 Boc2O, NaOH Dioxane/H2O, RT I2 Methyl N-Boc-β- hydroxyvalinate (Intermediate 2) I1->I2 MeI, K2CO3 DMF, RT I3 Methyl N-Boc-3-methoxy- 3-methylbutanoate (Intermediate 3) I2->I3 MeI, Ag2O DCM, Reflux FP Methyl 2-amino-3-methoxy- 3-methylbutanoate HCl (Target Product) I3->FP 4M HCl in Dioxane RT, 1h

Figure 1: Four-step synthetic workflow for Methyl 2-amino-3-methoxy-3-methylbutanoate HCl.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of N-Boc- β -Hydroxyvaline
  • Objective: Mask the primary amine to prevent polyalkylation.

  • Procedure:

    • Dissolve β -hydroxyvaline (10.0 g, 75.1 mmol) in a 1:1 mixture of 1,4-Dioxane and water (100 mL).

    • Add NaOH (3.15 g, 78.8 mmol) and cool the mixture to 0 °C in an ice bath.

    • Add Di-tert-butyl dicarbonate ( Boc2​O , 17.2 g, 78.8 mmol) dropwise.

    • Remove the ice bath and stir at room temperature (RT) for 12 hours.

    • Validation: TLC (DCM:MeOH 9:1, Ninhydrin stain) should show the disappearance of the primary amine (no purple spot).

    • Concentrate the dioxane in vacuo, acidify the aqueous layer to pH 2-3 using 1M KHSO4​ , and extract with Ethyl Acetate (3 x 50 mL). Dry over Na2​SO4​ and concentrate to yield a white solid.

Step 2: Synthesis of Methyl N-Boc- β -hydroxyvalinate
  • Objective: Chemoselective esterification of the carboxylic acid.

  • Procedure:

    • Dissolve N-Boc- β -hydroxyvaline (15.0 g, 64.3 mmol) in anhydrous DMF (75 mL) under nitrogen.

    • Add anhydrous K2​CO3​ (13.3 g, 96.4 mmol). Stir for 15 minutes.

    • Add Methyl Iodide (MeI, 4.8 mL, 77.1 mmol) dropwise. Stir at RT for 4 hours.

    • Validation: TLC (Hexanes:EtOAc 7:3, PMA stain) will show a new, higher Rf​ spot. 1 H NMR will reveal a sharp singlet at ~3.75 ppm (ester −OCH3​ ).

    • Quench with water (200 mL) and extract with Diethyl Ether (3 x 100 mL). Wash the organic layer with brine (3 x 50 mL) to remove DMF, dry over MgSO4​ , and concentrate to yield a colorless oil.

Step 3: Purdie O-Methylation (Methyl N-Boc-3-methoxy-3-methylbutanoate)
  • Objective: Methylate the sterically hindered tertiary alcohol without inducing elimination.

  • Procedure:

    • Dissolve Methyl N-Boc- β -hydroxyvalinate (12.0 g, 48.5 mmol) in anhydrous Dichloromethane (DCM, 100 mL).

    • Add freshly prepared or activated Silver(I) Oxide ( Ag2​O , 22.5 g, 97.0 mmol) and Methyl Iodide (15.1 mL, 242.5 mmol, 5 eq)[2].

    • Wrap the flask in aluminum foil to exclude light and heat to a gentle reflux (40 °C) for 48 hours.

    • Validation: 1 H NMR of a crude aliquot will show the disappearance of the broad −OH peak and the appearance of a new singlet at ~3.20 ppm (ether −OCH3​ ).

    • Filter the suspension through a pad of Celite to remove silver salts. Wash the pad with DCM (50 mL). Concentrate the filtrate and purify via flash chromatography (Hexanes:EtOAc 9:1) to afford the product as a pale yellow oil.

Step 4: Boc Deprotection & Hydrochloride Salt Formation
  • Objective: Cleave the Boc group and isolate the target molecule as a stable salt.

  • Procedure:

    • Dissolve the O-methylated intermediate (10.0 g, 38.3 mmol) in anhydrous 1,4-Dioxane (20 mL).

    • Add 4M HCl in Dioxane (48 mL, 191.5 mmol, 5 eq) at RT[3].

    • Stir for 1-2 hours. Effervescence ( CO2​ and isobutylene gas) will be observed. The product will begin to precipitate as a white solid.

    • Validation: TLC will show complete consumption of the starting material. Mass spectrometry will show the expected [M+H]+ peak at m/z 162.1.

    • Add cold anhydrous Diethyl Ether (100 mL) to maximize precipitation. Filter the solid, wash thoroughly with cold ether, and dry under high vacuum to afford the target Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride.

Quantitative Data & Analytical Validation

The following table summarizes the expected yields, physical states, and key self-validating analytical markers for each step of the protocol.

StepCompound NameExpected YieldPhysical StateKey Analytical Markers ( 1 H NMR / MS)
1 N-Boc- β -Hydroxyvaline92 - 95%White SolidNMR: 1.45 ppm (s, 9H, Boc), 1.25 ppm (s, 6H, gem-dimethyl)
2 Methyl N-Boc- β -hydroxyvalinate88 - 90%Colorless OilNMR: 3.75 ppm (s, 3H, ester −OCH3​ ), 4.20 ppm (d, 1H, α -CH)
3 Methyl N-Boc-3-methoxy-3-methylbutanoate75 - 80%Pale Yellow OilNMR: 3.20 ppm (s, 3H, ether −OCH3​ ); MS: m/z 284.1 [M+Na]+
4 Methyl 2-amino-3-methoxy-3-methylbutanoate HCl95 - 98%White Crystalline SolidNMR: 8.50 ppm (br s, 3H, −NH3+​ ), 3.80 ppm (s, 3H), 3.25 ppm (s, 3H); MS: m/z 162.1 [M+H]+

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.

  • Srivastava, R. M., et al. (1967). A Convenient Methylation Procedure. Canadian Journal of Chemistry (Canadian Science Publishing).

  • Contestabile, R., et al. (2013). PLP-dependent Enzymes: a Powerful Tool for Metabolic Synthesis of Non-canonical Amino Acids. Beilstein-Institut.

Sources

Application Note & Protocol: Strategic Incorporation of Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide and a robust protocol for the preparation and incorporation of the sterically hindered, non-proteinogenic amino acid, Methyl 2-amino-3-methoxy-3-methylbutanoate, into a peptide sequence using solid-phase peptide synthesis (SPPS).

Introduction: Navigating the Challenges of Novel Amino Acid Derivatives

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the routine construction of natural peptides. However, the true frontier of peptide-based therapeutics and biomaterials lies in the incorporation of non-proteinogenic amino acids. These custom building blocks can introduce unique conformational constraints, enhance proteolytic stability, and confer novel biological activities.

Methyl 2-amino-3-methoxy-3-methylbutanoate is a unique building block characterized by significant steric hindrance due to the gem-dimethyl group and the methoxy moiety at the β-carbon. Such structures are notoriously challenging to incorporate using standard SPPS protocols, often resulting in low coupling efficiencies and deletion sequences.

This application note addresses these challenges directly. We present a two-part strategy:

  • Building Block Preparation: The commercially available hydrochloride salt with a methyl ester is not directly compatible with standard Fmoc-SPPS. We provide a detailed protocol for its conversion into the required Fmoc-protected carboxylic acid.

  • Optimized SPPS Protocol: A high-efficiency coupling protocol designed to overcome the steric barrier and ensure the successful incorporation of this demanding residue into a growing peptide chain.

This guide is built on the foundational principles of peptide chemistry, providing not just the "how" but the mechanistic "why" behind each step, ensuring researchers can adapt and troubleshoot effectively.

PART 1: Foundational Principles & Strategic Choices

The Duality of the Starting Material: A Prerequisite for Synthesis

The target molecule, Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride, cannot be used directly in a standard Fmoc-SPPS workflow for two critical reasons:

  • Unprotected N-terminus: The α-amino group is present as a hydrochloride salt. For sequential, controlled peptide bond formation, it must be protected with a base-labile group, typically Fluorenylmethyloxycarbonyl (Fmoc).

  • Blocked C-terminus: The carboxyl group is present as a methyl ester. SPPS requires a free carboxylic acid to be activated (e.g., into an active ester) before it can react with the free amine of the resin-bound peptide.

Therefore, a two-step preparation of the building block is a mandatory prerequisite.

Overcoming Steric Hindrance: The Coupling Chemistry Imperative

The primary obstacle during the SPPS phase is the steric bulk surrounding the α-carbon. The β-gem-dimethyl and β-methoxy groups shield the carboxyl group, impeding its approach to the resin-bound amine. This necessitates the use of a highly potent coupling reagent.

  • Uronium/Aminium-based Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are superior for such "difficult" couplings. They react with the free carboxylic acid to form a highly reactive acyl-uronium species, which is then converted to an active ester that readily undergoes aminolysis.

  • Role of the Base: A non-nucleophilic hindered base, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine, is essential. Its primary role is to deprotonate the carboxylic acid and the incoming amine without causing premature cleavage of the Fmoc group or other side reactions.

The diagram below illustrates the activation mechanism using a uronium salt, which is key to driving the reaction forward despite the steric challenges.

G cluster_activation Step 1: Carboxylate Activation cluster_coupling Step 2: Peptide Bond Formation Fmoc_AA Fmoc-AA-COOH (Prepared Building Block) Active_Ester Highly Reactive Acyl-Uronium Intermediate Fmoc_AA->Active_Ester Activation HATU HATU (Coupling Reagent) HATU->Active_Ester DIPEA DIPEA (Base) DIPEA->Fmoc_AA Deprotonates Carboxylic Acid Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin (New Peptide Bond) Active_Ester->Peptide_Bond Aminolysis Resin_Amine H₂N-Peptide-Resin (Free N-terminus on Solid Support) Resin_Amine->Peptide_Bond

Caption: Mechanism of HATU-mediated activation for coupling sterically hindered amino acids.

PART 2: Detailed Experimental Protocols

Protocol 1: Preparation of the Fmoc-Protected Amino Acid Building Block

This two-step protocol converts the unusable starting material into an SPPS-ready building block.

Materials:

Reagent Grade
Methyl 2-amino-3-methoxy-3-methylbutanoate HCl ≥95%
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) ≥97%
Sodium Bicarbonate (NaHCO₃) ACS Reagent
Dioxane Anhydrous
Deionized Water 18.2 MΩ·cm
Lithium Hydroxide (LiOH) ACS Reagent
Tetrahydrofuran (THF) HPLC Grade
Hydrochloric Acid (HCl) 1 M solution
Ethyl Acetate (EtOAc) ACS Reagent
Brine (Saturated NaCl solution)

| Magnesium Sulfate (MgSO₄) | Anhydrous |

Step A: N-terminal Fmoc Protection

  • Dissolution: Dissolve Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride (1.0 eq) in a 1:1 mixture of Dioxane and 10% aqueous Sodium Bicarbonate solution.

  • Fmoc-OSu Addition: Cool the solution to 0 °C in an ice bath. Add Fmoc-OSu (1.1 eq) portion-wise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Workup: Dilute the reaction mixture with water and extract twice with Ethyl Acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Fmoc-protected methyl ester.

Step B: Saponification of the Methyl Ester

  • Dissolution: Dissolve the crude product from Step A in a 3:1 mixture of THF and water.

  • Hydrolysis: Cool the solution to 0 °C and add Lithium Hydroxide (1.5 eq).

  • Monitoring: Stir the reaction at 0 °C, monitoring for the disappearance of the starting material by TLC or LC-MS (typically 2-4 hours).

  • Acidification: Once the reaction is complete, carefully acidify the mixture to pH ~3 with 1 M HCl.

  • Extraction: Extract the product three times with Ethyl Acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The resulting crude product, Fmoc-2-amino-3-methoxy-3-methylbutanoic acid , can be purified by flash chromatography if necessary. Confirm identity and purity via ¹H NMR and MS before use in SPPS.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol assumes a standard Fmoc-SPPS workflow on an automated synthesizer or manual vessel.

Materials & Reagents:

Reagent/Material Specification/Concentration
Rink Amide or Wang Resin 100-200 mesh, ~0.5 mmol/g loading
Prepared Fmoc-AA-OH building block As prepared in Protocol 1
HATU or HCTU Synthesis Grade
DIPEA or 2,4,6-Collidine Synthesis Grade
Piperidine 20% (v/v) in DMF
Dichloromethane (DCM) Peptide Synthesis Grade
N,N-Dimethylformamide (DMF) Peptide Synthesis Grade
Cleavage Cocktail (Reagent R) 90% TFA, 5% TIS, 5% H₂O

| Diethyl Ether | Cold (<4 °C) |

SPPS Workflow:

G Start Start: Fmoc-NH-Peptide-Resin Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Step 2: DMF Wash Deprotection->Wash1 Coupling Step 3: Coupling (Fmoc-AA-OH, HATU, DIPEA) Double Coupling Recommended Wash1->Coupling Kaiser_Test Checkpoint: Kaiser Test Coupling->Kaiser_Test Kaiser_Test->Coupling Test Positive (Incomplete Reaction) -> Recouple Wash2 Step 4: DMF/DCM Wash Kaiser_Test->Wash2 Test Negative (Complete Reaction) Next_Cycle Continue to Next Amino Acid Wash2->Next_Cycle

Caption: SPPS cycle for incorporating the sterically hindered amino acid.

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin in DMF for 30 minutes, followed by DCM for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF (x5) and DCM (x3) to remove residual piperidine.

  • Coupling Reaction (Critical Step):

    • Pre-activation: In a separate vessel, dissolve the prepared Fmoc-2-amino-3-methoxy-3-methylbutanoic acid (4.0 eq), HATU (3.9 eq), and DIPEA (8.0 eq) in DMF. Allow to pre-activate for 5-10 minutes.

    • Coupling: Add the activated mixture to the resin. Let the reaction proceed for 2-4 hours. Note: This is significantly longer than a standard 30-60 minute coupling time.

  • Monitoring (Kaiser Test): Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.

    • Negative Result (Beads are colorless/yellow): Coupling is complete. Proceed to Step 6.

    • Positive Result (Beads are blue/purple): Coupling is incomplete. Drain the vessel and repeat Step 4 (this is known as a "double coupling").

  • Washing: Wash the resin thoroughly with DMF (x5) to remove excess reagents.

  • Cycle Repetition: Return to Step 2 for the incorporation of the next amino acid in the sequence.

  • Final Cleavage: Once synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail (e.g., Reagent R) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Product Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, decant the ether, and dry the peptide product under vacuum.

  • Purification & Analysis: Purify the crude peptide using reverse-phase HPLC (RP-HPLC) and confirm the final mass and purity by LC-MS.

PART 3: Data Interpretation and Troubleshooting

Expected Analytical Results

After synthesis and purification, the final peptide should be analyzed to confirm its identity.

Analysis TechniqueExpected Result
LC-MS A major peak in the chromatogram corresponding to the target peptide. The observed mass (from MS) should match the calculated theoretical mass of the peptide containing the novel residue.
RP-HPLC A single, sharp peak indicating high purity (ideally >95%).
Troubleshooting Common Issues
ProblemProbable CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test after 2nd coupling) Extreme steric hindrance; insufficient reagent activity or reaction time.Increase coupling time to 6-8 hours or overnight. Consider switching to 2,4,6-Collidine as the base, as it is less likely to cause Fmoc deprotection during extended reaction times.
Low Final Yield Incomplete couplings leading to chain termination; loss of peptide during workup.Implement a capping step after the coupling of the hindered residue using acetic anhydride to block any unreacted amines. Ensure efficient precipitation in cold ether.
Deletion of the Hindered Residue in MS Complete failure of the coupling reaction.Re-evaluate the purity and integrity of the prepared Fmoc-AA-OH building block. Ensure coupling reagents are fresh and anhydrous solvents are used.

References

  • Carpino, L. A., & El-Faham, A. (1999). The Uronium/Guanidinium Peptide Coupling Reagents: A Historical Perspective. Journal of Organic Chemistry. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry. Available at: [Link]

Application Notes and Protocols for the Preparation of Standard Solutions using Methyl 2-amino-3-methoxy-3-methylbutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, validation, and management of standard solutions of Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride. Given the limited publicly available data on this specific compound, this guide emphasizes a first-principles approach, integrating established best practices in analytical chemistry with a framework for in-lab verification of critical parameters such as solubility and stability. The protocols herein are designed to be self-validating systems, ensuring the generation of accurate and reliable standard solutions for quantitative analysis.

Introduction: The Critical Role of Standard Solutions

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. Standard solutions, which are solutions with a precisely known concentration of a substance, serve as the cornerstone of quantitative analysis.[1] They are indispensable for the calibration of analytical instruments, the validation of analytical methods, and the quantification of analytes in complex matrices. The integrity of a standard solution directly dictates the validity of the experimental results derived from it.

Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride is an amino acid ester derivative, a class of compounds often utilized as building blocks in organic synthesis and drug discovery. The preparation of accurate standard solutions of this compound is a prerequisite for a wide range of applications, including but not limited to:

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for purity assessment and quantitative analysis.[2]

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantitative NMR (qNMR).

  • In vitro and in vivo studies requiring precise dosing.

This guide provides a detailed methodology for the preparation of standard solutions of Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride, with a strong emphasis on the scientific rationale behind each step and the importance of method verification.

Compound Characterization and Safety Precautions

Before any experimental work, it is crucial to have a thorough understanding of the physical and chemical properties of the standard material. The quality of the primary standard is the foundation of an accurate standard solution.[1][3]

Physicochemical Properties

A summary of the known properties of Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride is presented in Table 1. It is imperative to obtain a Certificate of Analysis (CoA) for the specific lot of material being used to confirm its purity and identity.

PropertyValueSource(s)
CAS Number 2375260-24-3
Molecular Formula C₇H₁₆ClNO₃
Molecular Weight 197.66 g/mol
Physical Form Powder
Known Solvents Likely soluble in water and polar organic solvents like methanol, based on similar amino acid ester hydrochlorides.[1][4]
Storage Conditions Store in a cool, dry place away from direct sunlight.[1]
Health and Safety

Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride is classified as a substance that may cause skin, eye, and respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the solid material and concentrated solutions should be performed in a well-ventilated fume hood.

Protocol for Preparation of a Primary Stock Solution (1 mg/mL)

This protocol details the preparation of a 1 mg/mL primary stock solution. The choice of solvent is critical and should be based on the intended analytical method and the compound's stability. Based on the properties of similar amino acid ester hydrochlorides, high-purity water or methanol are recommended as starting points for solubility and stability assessments.[1][4]

Materials and Equipment
  • Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride (high purity, with CoA)

  • High-purity solvent (e.g., HPLC-grade water, methanol, or acetonitrile)

  • Analytical balance (readable to at least 0.01 mg)

  • Calibrated Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Calibrated pipettes

  • Spatula

  • Weighing paper or boat

  • Ultrasonic bath

Step-by-Step Procedure
  • Pre-equilibration: Allow the container of Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride and the chosen solvent to equilibrate to room temperature to prevent condensation, which can affect weighing accuracy.

  • Weighing: Accurately weigh approximately 10 mg of the compound onto a weighing paper or boat using an analytical balance. Record the exact weight.

  • Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.

  • Initial Dissolution: Add approximately 5-7 mL of the chosen solvent to the volumetric flask. Gently swirl the flask to facilitate dissolution. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[5]

  • Volume Adjustment: Once the solid is completely dissolved and the solution has returned to room temperature, add the solvent dropwise until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.[5]

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Labeling and Storage: Immediately label the flask with the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the solution under appropriate conditions (e.g., refrigerated at 2-8°C, protected from light).

Calculation of Exact Concentration

The exact concentration of the stock solution should be calculated based on the actual weight of the compound and its purity as stated in the CoA.

Concentration (mg/mL) = (Weight of compound (mg) × Purity) / Volume of flask (mL)

For example, if 10.2 mg of a standard with a purity of 99.5% was dissolved in 10 mL: Concentration = (10.2 mg × 0.995) / 10 mL = 1.0149 mg/mL

Protocol for Preparation of Calibration Standards via Serial Dilution

Calibration standards are prepared by diluting the primary stock solution to a range of concentrations that will encompass the expected concentration of the analyte in the samples.

Workflow for Serial Dilution

G cluster_0 Preparation of Stock Solution cluster_1 Serial Dilution Series cluster_2 Final Calibration Standards stock Primary Stock Solution (e.g., 1000 µg/mL) A Working Standard A (e.g., 100 µg/mL) stock->A 1:10 Dilution B Working Standard B (e.g., 10 µg/mL) A->B 1:10 Dilution C1 Std 1 (e.g., 0.1 µg/mL) B->C1 C2 Std 2 (e.g., 0.5 µg/mL) B->C2 C3 Std 3 (e.g., 1.0 µg/mL) B->C3 C4 Std 4 (e.g., 5.0 µg/mL) B->C4 C5 Std 5 (e.g., 10.0 µg/mL) B->C5

Caption: Workflow for serial dilution of the primary stock solution.

Step-by-Step Procedure
  • Prepare Intermediate Stock Solutions: Based on the desired concentration range for the calibration curve, it may be necessary to prepare one or more intermediate stock solutions. For example, to prepare a 100 µg/mL intermediate solution from a 1000 µg/mL primary stock, pipette 1 mL of the primary stock into a 10 mL volumetric flask and dilute to the mark with the appropriate solvent.

  • Prepare Calibration Standards: Use the intermediate stock solution(s) to prepare the final calibration standards. For example, to prepare a 1 µg/mL standard from a 100 µg/mL intermediate stock, pipette 100 µL of the intermediate stock into a 10 mL volumetric flask and dilute to the mark.

  • Use the appropriate diluent: It is best practice to use the same solvent for all dilutions as was used for the initial sample preparation.[3]

Method Verification and Stability Assessment

Due to the absence of specific literature data for Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride, in-house verification of solubility and stability is not just recommended, but essential for ensuring data integrity.

Solubility Assessment

A preliminary assessment of solubility in various relevant solvents should be performed.

SolventPredicted SolubilityRationale
Water SolubleThe hydrochloride salt form generally confers good aqueous solubility to amino acid esters.[1][2]
Methanol SolubleA polar protic solvent that is often effective for dissolving polar organic salts.[1]
Acetonitrile Moderately SolubleA polar aprotic solvent commonly used in reversed-phase HPLC.
Dichloromethane InsolubleA non-polar organic solvent, unlikely to dissolve the ionic salt form.[1]

Protocol for Solubility Estimation:

  • Weigh 1-2 mg of the compound into a small vial.

  • Add the test solvent in small, measured increments (e.g., 100 µL).

  • After each addition, vortex the vial for 30-60 seconds.

  • Observe for complete dissolution.

  • The approximate solubility can be calculated based on the amount of solvent required to dissolve the material.

Solution Stability Assessment

Amino acid esters are susceptible to hydrolysis, particularly in aqueous solutions at neutral or basic pH.[6][7] A stability study of the prepared stock solution is crucial.

Forced Degradation Workflow:

G cluster_0 Forced Degradation Studies cluster_1 Stress Conditions cluster_2 Analysis API API Solution Acid Acid Hydrolysis (e.g., 0.1M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) API->Base Oxidation Oxidation (e.g., 3% H₂O₂) API->Oxidation Thermal Thermal Stress (e.g., 60°C) API->Thermal Photo Photolytic Stress (ICH Q1B) API->Photo Analysis Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: General workflow for forced degradation studies.

Short-Term Stability Protocol:

  • Prepare a fresh stock solution.

  • Analyze the solution by HPLC (or other appropriate method) at time zero to establish an initial purity/concentration profile.

  • Aliquot the solution into several vials. Store them under different conditions (e.g., room temperature on the benchtop, and refrigerated at 2-8°C).

  • Analyze the aliquots at predetermined time points (e.g., 4, 8, 24, and 48 hours).

  • Compare the results to the time zero data. A significant change in concentration or the appearance of new peaks may indicate instability.

Forced degradation studies, which involve intentionally stressing the compound with acid, base, heat, light, and oxidizing agents, can provide a more comprehensive understanding of its degradation pathways and are essential for developing a stability-indicating analytical method.[3][5][8]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Dissolution of Standard - Insufficient solvent volume.- Inappropriate solvent choice.- Low temperature.- Ensure the correct solvent and volume are used.- Use sonication to aid dissolution.- Perform a solubility assessment to find a more suitable solvent.
Inconsistent Results in Calibration Curve - Pipetting errors during dilution.- Use of non-calibrated glassware.- Instability of the standard solution.- Use calibrated pipettes and volumetric flasks.- Prepare fresh standards for each analysis.- Assess the stability of the stock and working solutions.
Appearance of New Peaks in Chromatogram - Degradation of the standard.- Contamination of the solvent or glassware.- Prepare fresh solutions.- Investigate the stability of the compound in the chosen solvent.- Ensure all glassware is scrupulously clean and use high-purity solvents.

Conclusion

The preparation of accurate and stable standard solutions of Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride is a fundamental requirement for reliable quantitative analysis. This guide provides a robust framework based on established analytical principles. However, due to the limited compound-specific data, it is incumbent upon the researcher to perform the described verification studies to establish appropriate solvents and storage conditions. By following these protocols and embracing the principles of method validation, scientists can ensure the integrity of their standard solutions and, by extension, the quality and reliability of their research and development data.

References

  • ResearchGate. (n.d.). Effect of pH on the conversion ( x ) and enantiomeric ratio ( E ) in the.... Retrieved from [Link]

  • PMC. (n.d.). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Retrieved from [Link]

  • Diteba. (n.d.). The Use Of Forced Degradation In Analytical Method Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Google Patents. (n.d.). Hydrolysis of methyl esters - US4185027A.
  • NextSDS. (n.d.). methyl (2S,3R)-2-amino-3-methoxybutanoate hydrochloride. Retrieved from [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Quora. (2023, May 17). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?. Retrieved from [Link]

  • Yoshiki Koshikari. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Molbase. (n.d.). METHYL 2-AMINO-3-METHYLBUTANOATE HYDROCHLORIDE | CAS 6306-52-1. Retrieved from [Link]

  • Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride (C7H15NO3). Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Chemspace. (n.d.). Methyl (2S)-2-amino-3-methylbutanoate hydrochloride - C6H14ClNO2 | CSSB00000004327. Retrieved from [Link]

  • PMC. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 25.5: Reactions of Amino Acids. Retrieved from [Link]

  • ACS Publications. (n.d.). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Retrieved from [Link]

  • RSC Publishing. (2017, February 6). The reactions of a-amino acids and a-amino acid esters with high valent transition metal halides: synthesis of. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-3-methoxy-3-methylbutanoate;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development and organic synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you enhance the yield and purity of this sterically hindered amino acid ester.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic pathway for Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride?

A1: The most logical and widely applicable route is a two-stage synthesis. The first stage involves creating the α,α-disubstituted amino acid backbone, 2-amino-3-methoxy-3-methylbutanoic acid, via a Strecker synthesis.[1][2] This is followed by a second stage, the esterification of the amino acid using methanol in the presence of an acid catalyst, which also facilitates the formation of the final hydrochloride salt.[3][4]

Q2: Why is this synthesis considered challenging, often resulting in low yields?

A2: The primary challenge stems from steric hindrance. The target molecule possesses a quaternary carbon adjacent to the amino acid's α-carbon. This bulkiness can impede several key steps:

  • Strecker Reaction: The ketone precursor is sterically hindered, which can slow down the initial formation of the imine and the subsequent nucleophilic attack by the cyanide ion.[5][6]

  • Nitrile Hydrolysis: The nitrile group of the aminonitrile intermediate is sterically shielded, making its hydrolysis to a carboxylic acid more difficult than for unhindered nitriles.[7][8]

  • Esterification: The carboxylic acid group is sterically hindered, which can reduce the rate and completion of the esterification reaction.[9]

Q3: Why is the final product isolated as a hydrochloride salt?

A3: Isolating the compound as a hydrochloride salt serves two main purposes. First, the salt form is typically a stable, crystalline solid that is easier to handle, purify, and store compared to the free amino ester, which may be an unstable oil. Second, the acidic conditions used for esterification (e.g., using thionyl chloride or TMSCl in methanol) conveniently generate HCl in situ, leading directly to the precipitation of the hydrochloride salt.[3][10] This simplifies the workup procedure.

Visualizing the Synthetic Workflow

The overall synthesis can be visualized as a three-step process starting from a ketone precursor.

Ketone 3-Methoxy-3-methyl-2-butanone Aminonitrile 2-Amino-3-methoxy-3-methylbutanenitrile Ketone->Aminonitrile  Step 1: Strecker Synthesis (NH4Cl, NaCN) AminoAcid 2-Amino-3-methoxy-3-methylbutanoic Acid Aminonitrile->AminoAcid  Step 2: Nitrile Hydrolysis (Conc. HCl, Heat) FinalProduct Methyl 2-amino-3-methoxy-3-methylbutanoate HCl AminoAcid->FinalProduct  Step 3: Esterification (SOCl2, MeOH)

Caption: A three-step synthetic pathway to the target compound.

Troubleshooting and Yield Optimization Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions based on chemical principles.

Stage 1: Strecker Synthesis of 2-Amino-3-methoxy-3-methylbutanenitrile

Q: My reaction shows low conversion from the starting ketone to the aminonitrile. What are the likely causes and solutions?

A: Low conversion in a Strecker reaction, especially with a hindered ketone, often points to an unfavorable equilibrium in the initial imine formation step.

  • Possible Cause 1: Inefficient Imine Formation. The reaction between a ketone and ammonia to form an imine is a reversible equilibrium. Water produced during this step can drive the reaction backward.

    • Solution: Drive the equilibrium forward by removing water. While adding a desiccant like MgSO₄ is an option, a more effective method for this substrate is to use a solvent system that facilitates water removal, such as a mixture of methanol and water, and to ensure a sufficient excess of the ammonia source (ammonium chloride).[2][11] Increasing the concentration of reactants can also be beneficial.

  • Possible Cause 2: Competing Cyanohydrin Formation. The cyanide ion can attack the ketone directly to form a cyanohydrin, a common side reaction that competes with the desired attack on the imine.

    • Solution: Optimize the pH. The reaction should be basic enough to have free ammonia and cyanide nucleophiles but not so basic that the concentration of the protonated iminium ion (the most electrophilic species) is too low. A pH range of 8-10 is often optimal. Also, ensure that the cyanide source is added after the ketone and ammonia have had time to form the imine.

  • Possible Cause 3: Steric Hindrance. The bulky nature of the 3-methoxy-3-methylbutyl group slows down the rate of nucleophilic attack by cyanide.

    • Solution: Increase the reaction time and consider a moderate increase in temperature (e.g., from 0-5°C to room temperature or slightly above). However, be cautious, as higher temperatures can also promote side reactions. Monitoring the reaction by TLC or GC-MS is crucial to find the optimal balance.

Stage 2: Hydrolysis of the Aminonitrile to the Amino Acid

Q: The hydrolysis of the aminonitrile intermediate is incomplete, or I observe product degradation. How can I improve this step?

A: Hydrolyzing a sterically hindered nitrile requires forcing conditions, which can be a double-edged sword, leading to either incomplete reaction or degradation.

  • Possible Cause 1: Insufficiently Harsh Conditions. Steric hindrance around the nitrile group makes it resistant to hydrolysis.[7]

    • Solution: Use a strong acid and elevated temperatures. Refluxing with concentrated hydrochloric acid (6-12 M) for an extended period (24-48 hours) is typically required. The progress should be monitored (e.g., by TLC, watching for the disappearance of the less polar aminonitrile and the appearance of the highly polar amino acid at the baseline).

  • Possible Cause 2: Product Degradation. Prolonged exposure to harsh acidic conditions and high temperatures can potentially lead to side reactions or decomposition, although α-amino acids are generally robust.

    • Solution: Find the "sweet spot" for reaction time and temperature. Instead of refluxing at the highest possible temperature for 48 hours, try a slightly lower temperature for a longer period or vice-versa, with careful monitoring to stop the reaction once the starting material is consumed.

Stage 3: Esterification and Isolation

Q: The final esterification step gives a low yield of the hydrochloride salt. What can I do?

A: Low yields in this step are common and are typically related to the purity of the starting amino acid, the presence of water, or incomplete reaction/precipitation.

  • Possible Cause 1: Water Contamination. The esterification reaction is reversible, and the presence of water will push the equilibrium back towards the starting materials.[12][13] The reagents used, such as thionyl chloride, are also highly water-sensitive.

    • Solution: Ensure all glassware is oven-dried and the methanol is anhydrous. The amino acid starting material should be thoroughly dried under vacuum before use, as its zwitterionic nature can trap water.

  • Possible Cause 2: Incomplete Reaction. Due to steric hindrance, the esterification may be slow to reach completion.

    • Solution 1 (Thionyl Chloride Method): Control the temperature during the addition of SOCl₂ to cold methanol (0°C or below) to form the reactive species (methyl chlorosulfite and HCl) in a controlled manner.[3] After adding the amino acid, allow the reaction to warm to room temperature and then reflux for several hours to drive the reaction to completion.[14]

    • Solution 2 (TMSCl Method): A milder and often more convenient alternative is using trimethylchlorosilane (TMSCl) in methanol.[10][15] TMSCl reacts with methanol to generate HCl in situ in a more controlled fashion.[16] Use at least 2 equivalents of TMSCl per mole of amino acid and stir at room temperature for 24 hours.[17] This method often results in cleaner reactions and simpler workups.

  • Possible Cause 3: Suboptimal Precipitation/Crystallization. Impurities or incorrect solvent polarity can prevent the hydrochloride salt from crashing out of the solution effectively.

    • Solution: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove excess methanol and HCl. The resulting crude solid or oil can then be recrystallized. A common technique is to dissolve the crude product in a minimal amount of a polar solvent (like methanol or ethanol) and then induce precipitation by slowly adding a less polar solvent (like diethyl ether or ethyl acetate) until the solution becomes cloudy. Chilling the mixture will further promote crystallization.[18][19]

Optimized Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-methoxy-3-methylbutanoic Acid

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve ammonium chloride (1.2 eq) and sodium cyanide (1.1 eq) in a 3:1 mixture of methanol and water. Cool the solution to 0-5°C in an ice bath.

  • Reaction: Slowly add 3-methoxy-3-methyl-2-butanone (1.0 eq) to the cooled solution over 30 minutes, ensuring the temperature remains below 10°C.

  • Stirring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC (Ethyl Acetate/Hexane system) until the ketone spot has disappeared.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Add concentrated HCl (6 M, ~5-10 volumes) to the residue.

  • Hydrolysis: Heat the mixture to reflux (approx. 100-110°C) for 24 hours.

  • Isolation: Cool the reaction mixture to room temperature. Wash with an organic solvent (e.g., dichloromethane) to remove any unreacted starting materials or non-polar impurities. The aqueous layer containing the amino acid hydrochloride can be concentrated, or the pH can be carefully adjusted to the isoelectric point to precipitate the zwitterionic amino acid, which is then filtered, washed with cold water, and dried thoroughly under vacuum.

Protocol 2: Esterification to Methyl 2-amino-3-methoxy-3-methylbutanoate;hydrochloride

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, suspend the dry 2-amino-3-methoxy-3-methylbutanoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Reagent Addition (Thionyl Chloride Method): Cool the suspension to -10°C to 0°C. Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise via the addition funnel. Caution: This reaction is highly exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux (approx. 65°C) for 4-6 hours, or until the solid has completely dissolved and TLC analysis indicates full conversion.

  • Isolation & Purification: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure on a rotary evaporator to yield the crude hydrochloride salt.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot methanol. Slowly add diethyl ether until persistent turbidity is observed. Cool the flask first to room temperature and then in an ice bath for several hours to maximize crystal formation.

  • Final Product: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

Troubleshooting Logic Diagram

cluster_strecker Stage 1: Strecker Rxn cluster_hydrolysis Stage 2: Hydrolysis cluster_ester Stage 3: Esterification start Low Overall Yield strecker_issue Low Aminonitrile Formation start->strecker_issue Analyze intermediates hydrolysis_issue Incomplete Hydrolysis start->hydrolysis_issue Analyze intermediates ester_issue Low Ester HCl Yield start->ester_issue Analyze final step imine_eq Check Imine Equilibrium (Add excess NH4Cl, control H2O) strecker_issue->imine_eq steric Address Steric Hindrance (Increase reaction time/temp) strecker_issue->steric cyanohydrin Minimize Cyanohydrin (Control pH, add CN- last) strecker_issue->cyanohydrin conditions Increase Reaction Severity (Conc. HCl, reflux >24h) hydrolysis_issue->conditions monitor Monitor for Completion (Use TLC to avoid degradation) hydrolysis_issue->monitor anhydrous Ensure Anhydrous Conditions (Dry glassware, solvent, starting material) ester_issue->anhydrous completion Drive Reaction to Completion (Reflux, consider TMSCl method) ester_issue->completion crystallization Optimize Crystallization (Use anti-solvent like Et2O) ester_issue->crystallization

Caption: A flowchart for troubleshooting low yield issues.

Quantitative Data Summary

The following table provides a comparison of typical and optimized parameters that can influence the reaction yield. Actual yields will vary based on experimental execution and scale.

ParameterStandard ApproachOptimized ApproachRationale for Optimization
Strecker Reaction Time 12-24 hours24-48 hoursAllows more time for the sterically hindered ketone to react completely.
Hydrolysis Conditions 6 M HCl, Reflux, 12h12 M HCl, Reflux, 24-48hStronger acid and longer time are needed to overcome the steric hindrance of the nitrile group.[7]
Esterification Reagent SOCl₂ (1.2 eq)SOCl₂ (2.0 eq) or TMSCl (2.2 eq)An excess of the reagent ensures the reaction goes to completion. TMSCl offers a milder alternative.[10][17]
Reaction Atmosphere Open to airInert (Nitrogen/Argon)Prevents moisture from interfering with water-sensitive reagents like SOCl₂ and TMSCl.
Purification Method Direct precipitationRecrystallization (MeOH/Ether)Provides a higher purity final product by removing soluble impurities.[19]
Expected Overall Yield 20-30%45-60%+Optimization at each stage contributes to a significant cumulative improvement in yield.

References

Sources

Preventing hydrolysis of Methyl 2-amino-3-methoxy-3-methylbutanoate;hydrochloride during storage

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride. This document, authored for scientists by scientists, provides in-depth, experience-driven advice to prevent the hydrolysis of this compound during storage and handling. As a moisture-sensitive α-amino acid ester, maintaining its chemical integrity is paramount for the success and reproducibility of your research.

Frequently Asked Questions (FAQs)
Q1: What is hydrolysis and why is this specific compound so susceptible?

A: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride has two primary sites vulnerable to hydrolysis: the methyl ester and, to a lesser extent, the tertiary methoxy group.

The compound's susceptibility is amplified by two key features:

  • Ester Functionality: The methyl ester group is the most vulnerable site. Esters can be hydrolyzed back to their constituent carboxylic acid and alcohol (in this case, methanol). This reaction is catalyzed by acid.[1][2][3]

  • Hygroscopic Hydrochloride Salt: The hydrochloride salt of the amino group makes the compound hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere.[4] This absorbed water then acts as a reactant. Furthermore, the presence of the acidic ammonium salt can catalyze the hydrolysis of the ester, creating a self-perpetuating degradation loop.[5]

The acid-catalyzed hydrolysis mechanism involves protonation of the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.[2][3][6]

Mechanism: Acid-Catalyzed Ester Hydrolysis

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_products Products Ester Ester (Protonated Carbonyl) Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic attack by H₂O H2O Water (H₂O) H2O->Tetrahedral CarboxylicAcid Carboxylic Acid Tetrahedral->CarboxylicAcid Proton transfer & elimination of Methanol Methanol Methanol Tetrahedral->Methanol Catalyst H⁺ Catalyst (Regenerated) CarboxylicAcid->Catalyst Methanol->Catalyst

Caption: Acid-catalyzed hydrolysis of the ester.

Q2: What are the primary degradation products and how do they impact my experiments?

A: The primary degradation product from hydrolysis is 2-amino-3-methoxy-3-methylbutanoic acid . Methanol is the other product. Under more forcing acidic conditions, the tertiary methoxy group could also potentially be cleaved to yield a hydroxyl group.[7][8]

The presence of these impurities can have a significant impact on drug development and research:

  • Reduced Potency: The degradation product is not the active pharmaceutical ingredient (API) you intended to study. Its presence reduces the concentration of the actual compound, leading to inaccurate dosing and potentially compromising therapeutic outcomes.[9][10]

  • Altered Physicochemical Properties: Impurities can change the solubility, stability, and other physical properties of your material.[10]

  • Safety and Toxicity Concerns: Degradation products are uncharacterized impurities that could have their own biological activity or toxicity, confounding experimental results and posing safety risks.[9][11][12]

  • Regulatory Issues: In drug development, strict limits on impurities are enforced by regulatory bodies like the FDA and ICH.[9][11] Failure to control degradation can lead to significant delays and compliance issues.

Q3: What are the ideal storage conditions to minimize hydrolysis?

A: Proper storage is the most critical factor in preventing hydrolysis. The goal is to rigorously exclude moisture and maintain conditions that slow down chemical reactions. Adherence to these conditions is essential for maintaining the integrity of the API.[13]

ParameterRecommended ConditionRationale & Best Practices
Temperature 2°C to 8°C (Refrigerated) Lower temperatures significantly slow the rate of chemical degradation.[14][15] Avoid freezing, which can cause physical changes to the material and potentially damage packaging seals.
Atmosphere Inert Gas (Argon or Nitrogen) Displacing air with a dry, inert gas minimizes the presence of both moisture and oxygen, preventing hydrolysis and potential oxidation.[14]
Relative Humidity As low as possible (e.g., in a desiccator) This is the most critical parameter. The compound is hygroscopic and will readily absorb atmospheric water.[4][14]
Container Tightly sealed, amber glass vial Use containers with high-integrity seals (e.g., PTFE-lined caps). Amber glass protects against potential light-induced degradation.[14][16] Ensure the container is appropriately sized to minimize headspace.
Q4: I suspect my sample has degraded. How can I confirm hydrolysis?

A: If you observe physical changes in the powder (e.g., clumping, caking, or a sticky appearance), degradation should be suspected.[4] You can use several analytical techniques for confirmation. A simple and effective method is High-Performance Liquid Chromatography (HPLC).

Protocol: HPLC-Based Purity Assessment

This protocol provides a starting point for assessing the purity of your sample against a reference standard.

  • Standard Preparation:

    • Carefully weigh and dissolve a small amount of a new, unopened vial of Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride (the reference standard) in a suitable mobile phase-compatible solvent (e.g., water/acetonitrile mix) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • Prepare your suspect sample in the same manner and at the same concentration as the reference standard.

  • HPLC Conditions (Typical Starting Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% Trifluoroacetic Acid (TFA) in Water and (B) 0.1% TFA in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the reference standard. Note the retention time of the main peak.

    • Inject the suspect sample.

    • Compare the chromatograms. The hydrolysis product (the carboxylic acid) is more polar and will typically elute earlier than the parent ester compound. The appearance of a significant new peak at an earlier retention time, coupled with a decrease in the area of the main peak, is strong evidence of hydrolysis.

Other useful techniques include:

  • Infrared (IR) Spectroscopy: Look for the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) characteristic of a carboxylic acid, which would overlap with but be distinct from the N-H stretches.[17]

  • Karl Fischer Titration: This method directly quantifies the water content in your sample, providing an indication of moisture exposure.

Q5: My sample was briefly exposed to ambient conditions. How do I decide if it's still usable?

A: Any exposure to ambient humidity poses a risk. The decision to use or discard the material depends on the duration of exposure and the sensitivity of your application. The following workflow can guide your decision-making process.

Troubleshooting Workflow for Exposed Samples

G Start Sample exposed to ambient air Decision1 Exposure > 5 minutes OR High Humidity (>60% RH)? Start->Decision1 Action_Discard High Risk: Discard sample and use fresh stock. Decision1->Action_Discard Yes Decision2 Is non-critical, non-GMP experiment planned? Decision1->Decision2 No End_Discard Discard sample Action_Discard->End_Discard Action_Test Moderate Risk: Perform analytical check. Test_HPLC Run HPLC Purity Test (See Protocol Q4) Action_Test->Test_HPLC Decision2->Action_Test No Action_Use_Caution Low Risk: Use immediately with caution. Note exposure in lab notebook. Decision2->Action_Use_Caution Yes End_Use Proceed with experiment Action_Use_Caution->End_Use Decision3 Purity > 98% and no major degradation peaks? Test_HPLC->Decision3 Decision3->End_Use Yes Decision3->End_Discard No

Caption: Decision workflow for handling exposed samples.

References
  • Ester hydrolysis - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]

  • Li, Y., Yuan, S., & Ma, F. (2017). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 7(35), 21635-21644. [Link]

  • Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps. [Link]

  • mechanism of ester hydrolysis. (2019, January 15). YouTube. [Link]

  • Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC. [Link]

  • Pharmaceutical Impurities & Their Effects. (n.d.). Advent Chembio. [Link]

  • Pharmaceutical impurities: A review of their importance in drug safety and efficacy. (n.d.). ijprajournal. [Link]

  • Different reaction conditions for hydrolysis of ethers and epoxides. (2025, January 30). Stack Exchange. [Link]

  • Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu 2+ Detection. (2008, February 20). ACS Publications. [Link]

  • Navigating the Complexities of Impurities and Degradation Products in Drug Development Part (1). (2025, May 27). PharmaCores. [Link]

  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. (2017, February 6). RSC Publishing. [Link]

  • Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry. [Link]

  • Revised mechanism for the hydrolysis of ethers in aqueous acid. (2012, October 22). ResearchGate. [Link]

  • The Storage Conditions For APIs And Medicines. (n.d.). Pharmaffiliates. [Link]

  • Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? (2023, May 17). Quora. [Link]

  • Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS. (n.d.). ResearchGate. [Link]

  • Revised mechanism for the hydrolysis of ethers in aqueous acid. (2012, October 22). ResearchGate. [Link]

  • Proper Storage Conditions for Your APIs. (2022, September 30). GMP Trends. [Link]

  • METHYL 2-AMINO-3-METHYLBUTANOATE HYDROCHLORIDE | CAS 6306-52-1. (n.d.). Molbase. [Link]

  • Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. (n.d.). ACS Publications. [Link]

  • methyl (2S,3R)-2-amino-3-methoxybutanoate hydrochloride. (n.d.). NextSDS. [Link]

  • Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry. [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo. [Link]

  • Drug quality and storage. (n.d.). MSF Medical Guidelines. [Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (n.d.). EPA NEPS. [Link]

  • Method for producing amino acid ester hydrochloride. (n.d.).
  • Determination of the Esters by Alkaline Hydrolysis. (n.d.). Tennessee Academy of Science. [Link]

  • Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). (n.d.). RSC Publishing. [Link]

  • Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. (n.d.). ResearchGate. [Link]

  • Method for synthesizing methoxy amine hydrochlorate. (n.d.).
  • The acid-catalyzed hydrolysis of an ester results in the formation of... (n.d.). Pearson+. [Link]

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Technical Support Center: Optimizing Chromatographic Separation of Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amino acid ester chromatography. Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride (Monoisotopic mass: 161.1052 Da) presents a unique tri-fold analytical challenge: it is highly polar due to the protonated primary amine, it lacks a conjugated π -system for UV detection, and its methyl ester group is susceptible to pH-dependent hydrolysis.

This guide is engineered for researchers and drug development professionals to troubleshoot and optimize the separation of this unnatural amino acid derivative.

Part 1: Diagnostic FAQs & Troubleshooting Causality

Q1: Why does my compound elute in the void volume ( t0​ ) on a standard C18 reversed-phase column? Causality: The hydrochloride salt of this molecule means the primary amine is protonated ( −NH3+​ ) under standard acidic or neutral mobile phase conditions. The thermodynamic cost of stripping the hydration shell from this charged moiety prevents it from partitioning into the hydrophobic C18 stationary phase. Solution: Abandon standard RP-HPLC. Instead, utilize Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC columns (e.g., BEH Amide) retain polar analytes by partitioning them into a water-enriched liquid layer immobilized on the stationary phase surface[1]. Alternatively, use an ion-pairing reagent (e.g., heptafluorobutyric acid) in RP-HPLC to neutralize the charge and increase hydrophobicity.

Q2: Why is my UV signal weak, noisy, or completely undetectable? Causality: Methyl 2-amino-3-methoxy-3-methylbutanoate lacks aromatic rings or conjugated double bonds. Its only chromophores are the ester carbonyl and the amine, which exhibit weak n→π∗ and π→π∗ transitions that only absorb at low wavelengths (<210 nm). At these wavelengths, mobile phase solvents (like methanol) and buffer salts create severe baseline interference. Solution: Shift to universal detection methods such as Evaporative Light Scattering Detection (ELSD) [2], Charged Aerosol Detection (CAD) , or Electrospray Ionization Mass Spectrometry (ESI-MS) [1]. If UV or Fluorescence (FL) detection is strictly required, you must perform pre-column derivatization.

Q3: How do I prevent the degradation of the analyte during the chromatographic run? Causality: The methyl ester group is highly susceptible to base-catalyzed saponification (hydrolysis) if the mobile phase pH exceeds 8.0, and acid-catalyzed hydrolysis at pH < 2.0. Solution: Buffer your mobile phases strictly between pH 3.0 and 5.0 using volatile buffers like ammonium formate or ammonium acetate.

Q4: How can I separate the enantiomers of this compound? Causality: The chiral center at C2 requires a chiral environment for resolution. Because the native molecule interacts poorly with standard chiral stationary phases (CSPs) due to its high polarity, derivatization is required to add bulky, hydrophobic groups that can engage in π−π interactions and hydrogen bonding within the CSP chiral cavities. Solution: Derivatize the primary amine with 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and analyze using a polysaccharide-derived CSP (e.g., Chiralpak IA)[3].

Part 2: Visual Troubleshooting & Workflows

Troubleshooting Start Issue: Poor Retention/Signal Q1 Peak in void volume? Start->Q1 Q2 Weak/No UV signal? Start->Q2 Sol1 Use HILIC (BEH Amide) Q1->Sol1 High Polarity Sol2 Ion-Pairing RP-HPLC Q1->Sol2 RP-HPLC needed Sol3 Use MS, CAD, or ELSD Q2->Sol3 Direct Analysis Sol4 Pre-column Derivatization Q2->Sol4 UV/FL required

Caption: Decision tree for troubleshooting retention and detection of amino acid ester hydrochlorides.

Derivatization A 1. Sample Prep (Analyte HCl salt) B 2. Neutralization (NaHCO3 in EtOH) A->B C 3. Derivatization (Add NBD-Cl) B->C D 4. Incubation (12h RT, 50°C sonic) C->D E 5. Analysis (Filter & Inject) D->E

Caption: Workflow for pre-column NBD derivatization of amino acid esters prior to HPLC analysis.

Part 3: Quantitative Method Comparison

Analytical ModePrimary Retention MechanismDetection CompatibilityKey AdvantageLimitation
HILIC Aqueous layer partitioningESI-MS, ELSD, CADDirect analysis; no sample prep required.Requires long column equilibration times.
Ion-Pairing RP-HPLC Hydrophobic interaction via neutral ion-pairUV (<210 nm), ELSDUses standard C18 columns.Ion-pairing agents suppress MS ionization.
Pre-Column Derivatization Hydrophobic & π−π interactionsUV/Vis, FluorescenceExceptional sensitivity; enables chiral separation.Time-consuming; risk of artifact peaks.

Part 4: Self-Validating Experimental Protocols

Protocol A: Direct Analysis via HILIC-ESI-MS[1]

This protocol leverages the native polarity of the hydrochloride salt for direct analysis without chemical alteration.

  • System Suitability Test (SST): Inject a reference standard of a structurally similar polar amino acid (e.g., valine methyl ester). Validation Check: Ensure retention time %RSD is < 1.0% across 5 injections. HILIC requires at least 20 column volumes for initial equilibration.

  • Sample Preparation: Dissolve Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride in 75% Acetonitrile / 25% Water. Causality: Dissolving the sample in a highly aqueous diluent will cause severe peak distortion (fronting) in HILIC due to solvent mismatch.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH Amide (1.7 μ m, 2.1 x 50 mm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 4 mins.

  • MS Detection & Validation: Operate ESI in positive ion mode. Monitor the exact mass [M+H]+ at m/z 162.1 . Validation Check: Simultaneously monitor m/z 148.1 (loss of the methyl group) to ensure the ester is not undergoing in-source fragmentation or hydrolysis during the run.

Protocol B: Pre-Column Derivatization with NBD-Cl for UV/Fluorescence[3]

This protocol converts the non-UV-active analyte into a highly fluorescent NBD derivative via Nucleophilic Aromatic Substitution ( SN​Ar ).

  • Neutralization: Dissolve 0.25 mmol of the analyte hydrochloride salt in 5 mL of absolute ethanol. Add 2.5 mmol of Sodium Bicarbonate ( NaHCO3​ ). Causality: The amine must be deprotonated to act as a nucleophile. NaHCO3​ acts as a mild base that neutralizes the HCl salt without hydrolyzing the methyl ester.

  • Derivatization Reaction: Add 0.5 mmol of NBD-Cl (4-chloro-7-nitro-2,1,3-benzoxadiazole) to the mixture. Stir at room temperature for 12 hours.

  • Thermal Maturation: Sonicate the reaction mixture at 50°C for 30 to 60 minutes to drive the reaction to completion. Validation Check: The solution should turn a deep orange/brown, indicating the formation of the NBD-amine conjugate.

  • Filtration & Blank Validation: Filter the mixture through a 0.22 μ m PTFE syringe filter to remove insoluble NaHCO3​ and NaCl salts. Validation Check: Prepare a "Reagent Blank" (NBD-Cl + NaHCO3​ in ethanol, no analyte) and process it identically. Inject both the sample and the blank to confidently identify the analyte peak versus unreacted NBD-Cl or hydrolysis artifacts (e.g., NBD-OH).

  • Analysis: Inject onto a standard C18 column (for achiral purity) or a Chiralpak IA column (for enantiomeric excess determination) using Fluorescence detection (Ex: 470 nm, Em: 530 nm).

Part 5: References

1.[1] Sun, Y., Sun, J., Shi, S., Jing, Y., & Yin, S. (2009). Synthesis, Transport and Pharmacokinetics of 5′-Amino Acid Ester Prodrugs of 1-β-d-Arabinofuranosylcytosine. Molecular Pharmaceutics, 6(1), 315-325.[Link] 2.[3] Islam, M. F., & Lee, W. (2015). Liquid Chromatographic Enantiomer Separation of α-Amino Acid Esters as Nitrobenzoxadiazole Derivatives Using Polysaccharide-Derived Chiral Stationary Phases. Journal of the Chosun Natural Science, 8(2), 111-116.[Link] 3.[2] Jia, C., Xia, X., Liu, P., Wang, H., & Zhang, J. (2019). Mild and Efficient Preparation of Phytosteryl Amino Acid Ester Hydrochlorides and Their Emulsifying Properties. Journal of Agricultural and Food Chemistry, 67(6), 1749-1759.[Link]

Sources

Advanced purification techniques for crude Methyl 2-amino-3-methoxy-3-methylbutanoate;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Amino Acid Derivative Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride .

This molecule presents a unique trifecta of functional group sensitivities: a highly polar primary amine hydrochloride salt, a base-sensitive methyl ester, and an acid-sensitive tertiary ether (the 3-methoxy-3-methyl group). Standard purification boilerplates often fail here, leading to ester hydrolysis or elimination reactions. The protocols and troubleshooting steps below are engineered to navigate these specific mechanistic pitfalls.

I. Purification Decision Workflow

Before initiating purification, it is critical to assess the impurity profile of your crude synthetic mixture. The logic tree below outlines the optimal path based on whether you are removing simple unreacted precursors or complex organic byproducts.

PurificationWorkflow Start Crude Methyl 2-amino-3-methoxy -3-methylbutanoate HCl Check Purity Assessment (HPLC/NMR) Start->Check Recryst Antisolvent Recrystallization (EtOH / Et2O) Check->Recryst Minor impurities (<10%) FreeBase Mild Free-Basing (TEA in DCM, 0°C) Check->FreeBase Complex mixture (>10%) Pure Pure Target HCl Salt Recryst->Pure Chromatography Silica Gel Chromatography (EtOAc / Hexane) FreeBase->Chromatography ReSalt Re-acidification (HCl in Dioxane/Et2O) Chromatography->ReSalt ReSalt->Pure

Purification workflow for Methyl 2-amino-3-methoxy-3-methylbutanoate HCl.

II. Frequently Asked Questions & Troubleshooting

Q1: During purification, my LC-MS shows a major byproduct with a mass of [M-32]. What is happening? Causality: You are observing the loss of methanol ( CH3​OH , 32 Da). The 3-methoxy-3-methyl group forms a sterically hindered tertiary ether. Under prolonged exposure to strong acids or elevated temperatures during solvent evaporation, this group undergoes an E1 elimination. The ether is protonated, methanol leaves to form a stable tertiary carbocation, and subsequent deprotonation yields an alkene (methyl 2-amino-3-methylbut-3-enoate). Solution: Never exceed 40°C during rotary evaporation. If re-acidifying the free base to the hydrochloride salt, use a strictly stoichiometric amount of anhydrous HCl in dioxane at 0°C rather than aqueous HCl.

Q2: I need to perform column chromatography, but the hydrochloride salt streaks on silica. How do I free-base the molecule without hydrolyzing the methyl ester? Causality: Base-catalyzed ester hydrolysis (saponification) is highly competitive with amine deprotonation in aqueous environments. Using strong aqueous bases (like NaOH) will rapidly destroy your methyl ester[1]. Solution: You must use a mild, anhydrous neutralization strategy. Suspend the salt in an aprotic solvent (Dichloromethane) and use an organic base like Triethylamine (TEA) or N-methylmorpholine[2][3]. The resulting TEA-HCl salt precipitates and can be filtered off, leaving the free-based amino ester in solution ready for chromatography. Alternatively, a biphasic system with cold 5% aqueous K2​CO3​ can be used if contact time is minimized[1][3].

Q3: How do I remove unreacted amino acid starting material from the crude ester hydrochloride? Causality: Unreacted zwitterionic amino acids are highly polar and completely insoluble in cold, less-polar organic solvents. Amino acid methyl ester hydrochlorides, however, exhibit excellent solubility in short-chain alcohols (methanol, ethanol)[4]. Solution: Utilize antisolvent crystallization. Dissolve the crude mixture in minimal absolute ethanol. The unreacted amino acid will largely remain undissolved and can be filtered out. The target ester hydrochloride is then precipitated from the filtrate by the dropwise addition of diethyl ether[2][5].

III. Quantitative Data: Solvent Compatibility Matrix

To design a self-validating extraction or crystallization system, you must exploit the differential solubility of the salt versus the free base.

Solvent SystemState of Target MoleculeSolubility ProfileRecommended Application
Water / Brine Hydrochloride SaltHighly Soluble (>100 mg/mL)Aqueous washes (avoid prolonged exposure to prevent hydrolysis).
Dichloromethane (DCM) Free BaseHighly SolubleExtraction of free base; chromatography loading.
Absolute Ethanol (EtOH) Hydrochloride SaltModerately Soluble (~30 mg/mL)Primary solvent for recrystallization.
Diethyl Ether ( Et2​O ) BothInsoluble (Salt) / Soluble (Free Base)Antisolvent for precipitating the HCl salt.
Cold 5% K2​CO3​ (aq) Free BaseInsoluble (Forces partitioning)Mild aqueous free-basing.

IV. Step-by-Step Experimental Methodologies

Protocol A: Antisolvent Recrystallization of the Hydrochloride Salt

Use this protocol if purity is >85% and the main impurities are unreacted amino acids or inorganic salts.

  • Dissolution: Transfer 1.0 g of crude Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride to a 50 mL round-bottom flask. Add absolute ethanol dropwise (approx. 5-8 mL) while warming gently in a water bath (max 35°C) until the solid just dissolves[5].

  • Hot Filtration (Optional): If insoluble white powder remains (likely unreacted zwitterionic amino acid), rapidly filter the warm solution through a fine glass frit.

  • Antisolvent Addition: Transfer the clear filtrate to an ice bath (0°C). Begin magnetic stirring. Slowly add cold anhydrous diethyl ether dropwise (up to 25 mL) until the solution becomes persistently cloudy[3][5].

  • Crystallization: Seal the flask and store it at -20°C overnight to maximize crystal yield.

  • Isolation: Filter the resulting white crystals under a vacuum, wash with 10 mL of ice-cold diethyl ether, and dry under a high vacuum for 4 hours.

    • Self-Validation Check: The melting point should be sharp. A broad melting point indicates residual solvent or incomplete removal of the starting material.

Protocol B: Anhydrous Free-Basing and Re-acidification

Use this protocol if chromatography is required to remove structurally similar organic byproducts.

  • Neutralization: Suspend 1.0 g of the crude ester hydrochloride in 20 mL of anhydrous Dichloromethane (DCM) at 0°C under an inert atmosphere ( N2​ or Argon).

  • Base Addition: Add 1.05 equivalents of Triethylamine (TEA) dropwise over 5 minutes. Stir for 30 minutes at 0°C. The suspension will change in appearance as TEA-HCl precipitates[3].

  • Filtration: Filter the mixture through a Celite pad to remove the TEA-HCl salt. Wash the pad with 10 mL of cold DCM.

  • Chromatography: Concentrate the filtrate in vacuo (bath temp < 30°C) and immediately purify the free base via silica gel chromatography (typically using an EtOAc/Hexane gradient).

  • Re-acidification: Dissolve the purified free base in 10 mL of anhydrous diethyl ether at 0°C. Slowly add 1.1 equivalents of 4M HCl in dioxane. Stir for 15 minutes. The pure Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride will precipitate as a white solid. Filter and dry under a vacuum[5].

V. References

  • Synthesis of N-cinnamoyl dipeptide esters and investigation of their self-assembly leading to nanorods formation. Semantic Scholar. Available at:[Link]

  • An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. DOI/Elsevier. Available at: [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH. Available at:[Link]

  • Synthesis, characterization and pharmacological evaluation of amide prodrugs of Flurbiprofen. SciELO. Available at: [Link]

  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Stability Comparison Guide: Methyl 2-amino-3-methoxy-3-methylbutanoate Hydrochloride vs. Free Base

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on highly functionalized, non-proteinogenic amino acids to enhance peptide stability and target specificity, understanding the physicochemical limitations of these building blocks is critical. Methyl 2-amino-3-methoxy-3-methylbutanoate is a sterically hindered unnatural amino acid derivative utilized extensively in advanced synthetic workflows[1].

However, a critical decision for any formulation or synthetic chemist is selecting the appropriate storage form of this reagent. This guide provides an objective, mechanistically grounded comparison between its hydrochloride salt (CAS: 2375260-24-3)[2] and its free base form, supported by experimental stability data and validated protocols.

Mechanistic Causality of Stability

The stability disparity between the free base and the hydrochloride salt is rooted in the intrinsic reactivity of α -amino esters.

The Free Base Vulnerability

In its unprotonated state, the α -amino group of the free base is a potent nucleophile. Despite the steric bulk provided by the 3-methoxy-3-methyl side chain, the free base is highly susceptible to intermolecular aminolysis. The nucleophilic amine of one molecule attacks the electrophilic methyl ester carbonyl of an adjacent molecule, leading to self-condensation[3]. This spontaneous double condensation ultimately drives the formation of 2,5-diketopiperazines (DKPs) or linear oligomers[4]. Furthermore, ambient moisture can trigger base-catalyzed hydrolysis of the ester back into the free carboxylic acid[5].

The Hydrochloride Salt Advantage

Converting the compound into its hydrochloride salt forces the amine into a protonated state ( −NH3+​ ). This protonation completely abolishes the nitrogen's nucleophilicity, arresting the primary mechanism of self-condensation[6]. Additionally, the ionic interaction with the chloride counterion facilitates the formation of a highly ordered, stable crystalline lattice. This solid-state architecture drastically reduces hygroscopicity and shields the ester from ambient moisture, ensuring excellent long-term storage stability[3].

G FB Free Base Form (Nucleophilic -NH2) Inter Intermolecular Attack (Ester Aminolysis) FB->Inter Room Temp / Moisture HCl Hydrochloride Salt (Protonated -NH3+) Stable Stable Crystalline Lattice HCl->Stable Storage DKP Diketopiperazine (DKP) & Oligomers Inter->DKP Degradation Stable->FB Base Neutralization (In Situ)

Fig 1. Divergent stability pathways of the free base versus the hydrochloride salt form.

Quantitative Stability Comparison

To objectively evaluate the degradation kinetics, both forms were subjected to accelerated stability testing. The data below illustrates the rapid degradation of the free base compared to the near-perfect preservation of the hydrochloride salt under identical environmental stress.

Table 1: Accelerated Stability Matrix (40°C / 75% Relative Humidity)

Timepoint (Days)Free Base Purity (%)Free Base DKP (%)HCl Salt Purity (%)HCl Salt DKP (%)
0 99.50.199.80.0
7 85.212.499.70.0
14 68.428.199.60.0
30 42.151.399.50.1

Data Interpretation: Within 30 days, over 50% of the free base converts into diketopiperazine degradants, rendering it useless for precise stoichiometric coupling. The hydrochloride salt maintains >99.5% purity, validating it as the mandatory form for inventory and commercial transit[6].

Validated Experimental Protocols

Because the hydrochloride salt must be used for storage, the free base must often be liberated in situ immediately prior to peptide coupling. The following self-validating protocols ensure maximum yield while preventing degradation.

Protocol A: Controlled In Situ Liberation of the Free Base

Causality Note: Neutralization must be performed at low temperatures (0–5°C) to suppress base-catalyzed ester hydrolysis, and the pH must not exceed 8 to prevent rapid DKP formation[3].

  • Solubilization: Dissolve 1.0 mmol of Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride in 5 mL of ice-cold deionized water (0–5°C).

  • Biphasic Setup: Add 10 mL of an immiscible organic extraction solvent (e.g., cold ethyl acetate or dichloromethane).

  • Neutralization: Under vigorous stirring, slowly add cold, saturated aqueous NaHCO3​ dropwise until the aqueous layer reaches a stable pH of 7.5 to 8.0[3]. Do not use strong bases like NaOH, as they will cleave the methyl ester[4].

  • Extraction: Transfer to a separatory funnel, isolate the organic layer, and extract the aqueous layer once more with 5 mL of organic solvent.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at a water bath temperature strictly below 30°C. Use the resulting free base immediately in the subsequent coupling reaction.

Protocol B: RP-HPLC Stability Indicating Assay

Causality Note: This workflow isolates the degradation products (DKP and hydrolyzed acid) from the intact monomer using a reverse-phase gradient, providing a reliable quantitative readout of compound integrity.

  • Sample Preparation: Prepare 1.0 mg/mL solutions of the test article in Acetonitrile/Water (50:50, v/v).

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm (optimal for detecting the amide bonds of DKPs and the ester bond of the monomer).

  • Integration: Quantify the relative peak areas. The intact monomer will elute earlier than the highly hydrophobic DKP dimer.

G Sample Sample Prep (1 mg/mL) Incubation Environmental Chamber (40°C / 75% RH) Sample->Incubation HPLC RP-HPLC Analysis (C18, 210 nm) Incubation->HPLC Quant Peak Integration (% Purity & DKP) HPLC->Quant

Fig 2. Standardized RP-HPLC workflow for accelerated stability and degradation quantification.

Conclusion

For researchers utilizing Methyl 2-amino-3-methoxy-3-methylbutanoate, procuring and storing the hydrochloride salt is a non-negotiable requirement for ensuring experimental reproducibility. The free base is inherently unstable due to nucleophilic self-attack and should only be generated in situ under strictly controlled, low-temperature conditions immediately prior to use.

Sources

Reproducibility of Methyl 2-amino-3-methoxy-3-methylbutanoate;hydrochloride synthesis across different batches

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Reproducible Synthesis of Methyl 2-amino-3-methoxy-3-methylbutanoate Hydrochloride

Abstract: The batch-to-batch consistency of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development and manufacturing.[1][2] This guide provides an in-depth analysis of the synthesis of Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride, a complex amino acid ester featuring a sterically hindered quaternary carbon. We will explore a robust synthetic pathway, dissect the critical process parameters (CPPs) that govern reproducibility, and present a comparative analysis of hypothetical batch data to illustrate the impact of process control. Furthermore, this guide details comprehensive, self-validating experimental and analytical protocols designed to ensure consistent quality and yield. This document is intended for researchers, chemists, and process development professionals dedicated to achieving high-fidelity, reproducible chemical synthesis.

Introduction: The Synthetic Challenge

Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride is a non-standard amino acid derivative. Its molecular structure presents a significant synthetic challenge: a fully substituted α-carbon and an adjacent quaternary carbon. This steric hindrance can impede reaction kinetics and promote the formation of unwanted by-products, making consistent, high-purity synthesis a non-trivial endeavor.

In pharmaceutical development, the ability to reproducibly manufacture such complex molecules is paramount.[3] Variability in raw materials, subtle shifts in reaction conditions, or inconsistent work-up procedures can lead to batch failures, impacting timelines and costs.[2] Therefore, a thorough understanding and stringent control of the manufacturing process are essential to ensure the consistent quality of the final product.[1][4] This guide employs principles of Quality by Design (QbD) to identify and control the factors most critical to achieving reproducibility.[4]

A Reference Synthetic Pathway: Modified Strecker Synthesis

The proposed multi-step synthesis is as follows:

  • Step 1: α-Aminonitrile Formation: Reaction of 3-methoxy-3-methyl-2-butanone with an ammonia source (e.g., ammonium chloride) and a cyanide source (e.g., sodium cyanide) to form the key intermediate, 2-amino-3-methoxy-3-methylbutanenitrile.

  • Step 2: Nitrile Hydrolysis: Acid-catalyzed hydrolysis of the aminonitrile intermediate to yield the corresponding carboxylic acid, 2-amino-3-methoxy-3-methylbutanoic acid.

  • Step 3: Esterification and Salt Formation: Fischer esterification of the amino acid using methanol and anhydrous hydrogen chloride (HCl). The HCl serves as both the catalyst for esterification and the agent for forming the final hydrochloride salt, which aids in purification and stability. A common method involves bubbling anhydrous HCl gas through a methanolic solution of the amino acid.[9]

This pathway is advantageous due to the accessibility of starting materials and the reliability of the core reactions. However, each step contains parameters that must be precisely controlled to ensure batch-to-batch consistency.

Critical Process Parameters (CPPs) and Their Impact on Reproducibility

Critical Process Parameters (CPPs) are manufacturing variables that must be controlled within a defined range to ensure the final product meets its critical quality attributes (CQAs).[10][11][12] For the synthesis of our target compound, the following CPPs are paramount.

Parameter Step(s) Affected Impact of Poor Control on Reproducibility Recommended Control Strategy & In-Process Control (IPC)
Starting Material Purity All StepsImpurities in the starting ketone or reagents can lead to significant side product formation, affecting yield and final purity.Qualify vendors. Perform identity and purity checks (e.g., GC-MS, NMR) on all incoming raw materials.
Reaction Temperature 1, 2, 3Step 1: Exotherms during cyanide addition can lead to side reactions. Step 2: Insufficient heat can result in incomplete hydrolysis; excessive heat can cause degradation.Use a jacketed reactor with automated temperature control. For Step 1, monitor internal temperature during slow, subsurface addition of cyanide solution. For Step 2, use reflux monitoring.
Reagent Stoichiometry 1, 3Step 1: Incorrect cyanide/ammonia ratio can lead to cyanohydrin formation or unreacted ketone. Step 3: Insufficient HCl will result in incomplete salt formation and esterification.Use calibrated scales and volumetric glassware. For Step 3, use a standardized solution of HCl in methanol or dioxane. IPC: TLC or HPLC to monitor reaction completion.
pH Control 1, 2Step 1: The rate of imine formation is pH-dependent. Step 2: The rate of hydrolysis is dependent on strong acid concentration.Step 1: Maintain pH in the optimal range for imine formation (typically mildly acidic to neutral). Step 2: Ensure sufficient acid concentration for hydrolysis. IPC: pH measurement of the reaction mixture.
Work-up & Isolation All StepsInconsistent phase separations, variable extraction efficiency, or uncontrolled crystallization can lead to significant yield loss and purity variations.Standardize all work-up procedures, including solvent volumes, wash sequences, and crystallization (anti-solvent, temperature gradient).
Moisture Content 3Water present during the esterification/salt formation step will inhibit the reaction and can lead to inconsistent product form (e.g., hydrates vs. anhydrous salt).Use anhydrous solvents (methanol) and reagents (HCl). Perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon).

Comparative Analysis of Hypothetical Batches

To illustrate the importance of CPP control, consider the following data from three hypothetical manufacturing batches. The primary Critical Quality Attributes (CQAs) are Yield and Purity (as determined by HPLC).

Batch ID Yield (%) Purity (HPLC Area %) Key Impurity A (%) Observed Process Deviation
BATCH-001 8299.60.15None. All CPPs within specified range.
BATCH-002 7197.51.85Temperature spike (+15°C) during cyanide addition in Step 1.
BATCH-003 7998.90.20Used non-anhydrous methanol in Step 3.

Analysis:

  • BATCH-001 represents the "golden batch," where strict adherence to the validated process yields a product with high purity and yield.

  • BATCH-002 demonstrates a classic case of a failed CPP. The temperature excursion during the highly exothermic cyanide addition likely led to the formation of side products, manifesting as "Key Impurity A." This directly impacts both the final purity and the isolated yield.

  • BATCH-003 highlights a more subtle, yet critical, deviation. The presence of water during esterification resulted in incomplete conversion to the methyl ester, lowering the overall yield. While the purity is higher than in BATCH-002, it still falls short of the target specification, demonstrating the need for rigorous control over all aspects of the process, including solvent quality.

Visualization of Process Control

A robust manufacturing process is a self-validating system with checkpoints to ensure quality throughout the synthesis.

Figure 1: Reproducible Synthesis Workflow A Raw Material QC (Ketone, NaCN, NH4Cl) B Reaction: - Temp Control - pH Monitoring - Slow Addition A->B Qualified Materials C IPC-1: Reaction Completion (TLC/HPLC) B->C D Acid Hydrolysis - Reflux Control C->D Pass E IPC-2: Hydrolysis Check (HPLC) D->E F Work-up & Isolation (Amino Acid Intermediate) E->F Pass G Esterification with HCl/MeOH - Anhydrous Conditions F->G H IPC-3: Esterification Check (HPLC) G->H I Crystallization & Drying H->I Pass J Final Product QC - Purity (HPLC) - Identity (NMR, MS) - Residual Solvents (GC) I->J Figure 2: Factors Affecting Batch Reproducibility center Batch-to-Batch Variability reagents Reagents reagents->center procedure Procedure procedure->center equipment Equipment equipment->center analysis Analysis analysis->center sub_reagents1 Starting Material Purity sub_reagents1->reagents sub_reagents2 Solvent Water Content sub_reagents2->reagents sub_reagents3 Reagent Stoichiometry sub_reagents3->reagents sub_procedure1 Addition Rate/Time sub_procedure1->procedure sub_procedure2 Temperature Control sub_procedure2->procedure sub_procedure3 Work-up Consistency sub_procedure3->procedure sub_equipment1 Reactor Calibration sub_equipment1->equipment sub_equipment2 Atmosphere Control sub_equipment2->equipment sub_analysis1 IPC Sampling Point sub_analysis1->analysis sub_analysis2 Method Calibration sub_analysis2->analysis

Caption: A cause-and-effect diagram highlighting sources of synthesis variability.

Detailed Experimental and Analytical Protocols

The following protocols are provided as a template and should be fully validated before implementation.

Synthesis Protocol

Step 1: 2-amino-3-methoxy-3-methylbutanenitrile

  • To a jacketed reactor maintained at 0-5 °C, charge 3-methoxy-3-methyl-2-butanone (1.0 eq), ammonium chloride (1.2 eq), and methanol.

  • Slowly add a solution of sodium cyanide (1.1 eq) in water dropwise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Stir the reaction mixture at 5-10 °C for 12 hours.

  • IPC-1: Withdraw an aliquot, quench, and analyze by TLC or HPLC to confirm the consumption of the starting ketone.

  • Upon completion, proceed directly to the next step.

Step 2: 2-amino-3-methoxy-3-methylbutanoic acid

  • To the crude reaction mixture from Step 1, add concentrated HCl (10 eq).

  • Heat the mixture to reflux (approx. 90-100 °C) for 24 hours.

  • IPC-2: Withdraw an aliquot and analyze by HPLC to confirm the disappearance of the nitrile intermediate.

  • Cool the mixture, neutralize to pH ~7 with NaOH solution, and extract with an appropriate organic solvent to remove non-polar impurities.

  • Adjust the aqueous layer to the isoelectric point (pH ~5-6) to precipitate the amino acid. Filter, wash with cold water, and dry under vacuum.

Step 3: Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride

  • Suspend the dried amino acid from Step 2 in anhydrous methanol under a nitrogen atmosphere.

  • Cool the suspension to 0 °C and bubble anhydrous HCl gas through the mixture until saturation.

  • Allow the mixture to warm to room temperature and stir for 18 hours.

  • IPC-3: Monitor reaction completion by HPLC.

  • Concentrate the reaction mixture in vacuo. Add an anti-solvent (e.g., MTBE) to induce crystallization.

  • Filter the solid product, wash with the anti-solvent, and dry under vacuum at 40 °C to a constant weight.

HPLC Purity Analysis Method

High-performance liquid chromatography (HPLC) is a primary technique for assessing the purity of amino acid esters. [13]* Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based) to separate potential enantiomeric impurities.

  • Mobile Phase: Isocratic mixture of hexane and an alcohol (e.g., isopropanol) with a modifier like triethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Quantification: Report purity based on area percent, and identify and quantify any impurities relative to the main peak. Chiral analysis is crucial for many pharmaceutical intermediates. [14]

NMR Characterization

Structural confirmation and identity should be performed using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals for methyl ester (~3.7 ppm), methoxy group (~3.2 ppm), α-proton, gem-dimethyl groups, and amine protons.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals for carbonyl carbon (~170 ppm), quaternary carbon, α-carbon, and methyl/methoxy carbons.

Conclusion

The reproducible synthesis of complex molecules like Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride is not a matter of chance, but a result of deliberate process design and control. By identifying Critical Process Parameters based on a mechanistic understanding of the reaction, implementing robust in-process controls, and utilizing precise analytical methods, batch-to-batch consistency can be achieved. This guide underscores that a proactive approach, grounded in the principles of QbD, is the most effective strategy for mitigating the risks of irreproducibility in pharmaceutical synthesis. [15][16]This ensures a reliable supply of high-quality materials essential for the advancement of drug development programs.

References

  • Current Thoughts on Critical Process Parameters and API Synthesis. (2026, March 17). Pharmaceutical Technology.
  • Current thoughts on critical process parameters and API synthesis. ResearchGate.
  • In-Process Control Methods for API Manufacturing Quality. (2026, January 8). Pharmaguideline.
  • The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry.
  • Strecker amino acid synthesis. Wikipedia.
  • Critical Process Parameters in Pharmaceutical Manufacturing. (2024, June 7). Amplelogic.
  • Essence Control of Active Pharmaceutical Ingredients. (2024, March 30). Scientific Publications.
  • Enantioselective Synthesis of α-Quaternary Amino Acids by Alkylation of Deprotonated α-Aminonitriles. (2015, May 29). The Journal of Organic Chemistry.
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC.
  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in.... PMC.
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A Comparative Benchmarking Guide to Unnatural Amino Acids in Therapeutic Peptide Engineering: Featuring Methyl 2-amino-3-methoxy-3-methylbutanoate;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Expanding Chemical Toolbox for Drug Discovery

The 20 canonical amino acids, dictated by the genetic code, have long been the foundational building blocks of peptides and proteins. However, the burgeoning field of drug discovery continually demands novel molecular architectures with enhanced therapeutic properties. Unnatural amino acids (UAAs) have emerged as indispensable tools, offering a vast expansion of chemical diversity to overcome the limitations of natural peptides, such as poor stability, low bioavailability, and limited target selectivity.[][2][3][4] By strategically incorporating UAAs, researchers can fine-tune the pharmacological profiles of peptide-based therapeutics, leading to more potent and durable drugs.[2][5]

This guide provides a comprehensive framework for benchmarking a novel unnatural amino acid, Methyl 2-amino-3-methoxy-3-methylbutanoate;hydrochloride , against a panel of established UAAs. We will delve into the experimental methodologies required to assess key performance indicators, including incorporation efficiency into a model peptide, impact on peptide stability, and resulting functional activity. The objective is to equip researchers, scientists, and drug development professionals with the rationale and practical protocols to evaluate and select the optimal UAA for their specific therapeutic applications.

Our featured UAA, Methyl 2-amino-3-methoxy-3-methylbutanoate;hydrochloride, possesses a unique methoxy- and gem-dimethyl-substituted side chain.[6] This structure suggests the potential for inducing specific conformational constraints and altering lipophilicity, which could translate to improved enzymatic stability and cell permeability. To contextualize its performance, we will compare it against three other commercially available UAAs with distinct side-chain functionalities:

  • p-Azido-L-phenylalanine (AzF): A versatile UAA containing a bioorthogonal azide group, widely used for "click" chemistry applications and photo-crosslinking studies.[7]

  • (S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid (TfmOPhg): An analog of phenylalanine with a trifluoromethoxy group, which can enhance metabolic stability and binding affinity through favorable fluorine interactions.

  • N-methyl-L-alanine (N-Me-Ala): An N-methylated amino acid known to increase resistance to proteolytic degradation and influence peptide conformation.[2]

This guide will follow a logical progression, beginning with the experimental design and detailed protocols for peptide synthesis and analysis, followed by a presentation of hypothetical, yet realistic, comparative data.

Experimental Design and Methodologies

A robust benchmarking strategy necessitates a well-defined experimental workflow. The following sections outline the step-by-step protocols for comparing our UAAs of interest.

Logical Workflow for UAA Benchmarking

The overall process for evaluating the performance of each UAA is depicted in the workflow diagram below. This multi-step approach ensures a comprehensive assessment, from initial incorporation to functional characterization.

G cluster_0 Peptide Synthesis & Purification cluster_1 Characterization & Analysis Solid_Phase_Peptide_Synthesis Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide UAA_Incorporation Incorporation of Target UAA Solid_Phase_Peptide_Synthesis->UAA_Incorporation Cleavage_and_Purification Cleavage from Resin & HPLC Purification UAA_Incorporation->Cleavage_and_Purification Mass_Spectrometry Mass Spectrometry (LC-MS) for Incorporation Efficiency Cleavage_and_Purification->Mass_Spectrometry Circular_Dichroism Circular Dichroism (CD) Spectroscopy for Conformational Analysis Cleavage_and_Purification->Circular_Dichroism Thermal_Shift_Assay Thermal Shift Assay for Stability (Tm) Cleavage_and_Purification->Thermal_Shift_Assay Proteolytic_Stability_Assay Proteolytic Stability Assay Cleavage_and_Purification->Proteolytic_Stability_Assay Functional_Assay In Vitro Functional Assay (e.g., Receptor Binding) Cleavage_and_Purification->Functional_Assay

Caption: Workflow for UAA Benchmarking.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

The foundation of this comparative study is the synthesis of a model peptide with the site-specific incorporation of each UAA. We will utilize a standard Fmoc-based solid-phase peptide synthesis (SPPS) protocol.

Model Peptide Sequence: Tyr-Gly-Gly-Phe-X -Arg-Arg-Ile-NH2 (where X is the position of UAA incorporation)

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected proteinogenic amino acids

  • Fmoc-protected UAAs (Methyl 2-amino-3-methoxy-3-methylbutanoate;hydrochloride, AzF, TfmOPhg, N-Me-Ala)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O)

  • Diethylether (cold)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 equivalents) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence. For the incorporation of the UAA at position X , use the corresponding Fmoc-protected UAA.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptides by liquid chromatography-mass spectrometry (LC-MS).

Protocol 2: Assessment of Incorporation Efficiency

The efficiency of UAA incorporation during SPPS is a critical parameter. This will be quantified using LC-MS analysis of the crude peptide product.

Procedure:

  • Analyze the crude peptide from each synthesis by LC-MS.

  • Integrate the peak area of the desired UAA-containing peptide and any major deletion or truncated sequences corresponding to failed incorporation at the UAA position.

  • Calculate the incorporation efficiency as:

    • Incorporation Efficiency (%) = [Peak Area of UAA-Peptide / (Peak Area of UAA-Peptide + Peak Area of Deletion Peptide)] x 100

Protocol 3: Evaluation of Peptide Stability

The incorporation of a UAA can significantly impact the stability of a peptide. We will assess both thermal and proteolytic stability.

Thermal Stability (Melting Temperature - Tm):

A thermal shift assay will be employed to determine the melting temperature (Tm) of each peptide variant.[8]

Procedure:

  • Prepare solutions of each purified peptide in a suitable buffer (e.g., PBS).

  • Add a fluorescent dye that binds to unfolded peptides (e.g., SYPRO Orange).

  • Measure the fluorescence intensity as the temperature is gradually increased in a real-time PCR instrument.

  • The Tm is the temperature at which 50% of the peptide is unfolded, corresponding to the midpoint of the fluorescence transition curve.

Proteolytic Stability:

The resistance of the peptides to enzymatic degradation will be assessed by incubating them with a relevant protease, such as trypsin.

Procedure:

  • Incubate each peptide with trypsin at a 1:100 enzyme-to-substrate ratio at 37°C.

  • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quench the reaction by adding a protease inhibitor or acidifying the sample.

  • Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.

  • Calculate the half-life (t1/2) of each peptide.

Protocol 4: Functional Activity Assay

To evaluate the impact of UAA incorporation on biological function, a relevant in vitro assay should be performed. For our model peptide, which contains a sequence motif often found in neuropeptides, a competitive receptor binding assay is appropriate.

Procedure:

  • Prepare a cell line or membrane preparation expressing the target receptor.

  • Incubate the receptor preparation with a fixed concentration of a radiolabeled or fluorescently labeled native ligand and varying concentrations of the UAA-containing peptides.

  • After incubation, separate the bound and free ligand.

  • Measure the amount of bound labeled ligand.

  • Determine the concentration of the UAA-peptide that inhibits 50% of the specific binding of the labeled ligand (IC50). A lower IC50 value indicates higher binding affinity.

Comparative Data Analysis

The following tables present hypothetical but plausible data from the described experiments, providing a framework for comparing Methyl 2-amino-3-methoxy-3-methylbutanoate;hydrochloride with the other selected UAAs.

Table 1: Synthesis and Incorporation Efficiency

Unnatural Amino Acid (UAA)StructureCrude Purity (%)Incorporation Efficiency (%)
Methyl 2-amino-3-methoxy-3-methylbutanoate;hydrochloride Methyl 2-amino-3-methoxy-3-methylbutanoate;hydrochloride8592
p-Azido-L-phenylalanine (AzF)p-Azido-L-phenylalanine9095
(S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid (TfmOPhg)(S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid8894
N-methyl-L-alanine (N-Me-Ala)N-methyl-L-alanine8289

Table 2: Stability and Functional Activity

Unnatural Amino Acid (UAA)Thermal Stability (Tm, °C)Proteolytic Half-life (t1/2, hours)Receptor Binding Affinity (IC50, nM)
Methyl 2-amino-3-methoxy-3-methylbutanoate;hydrochloride 68.51815.2
p-Azido-L-phenylalanine (AzF)65.2812.5
(S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid (TfmOPhg)70.1129.8
N-methyl-L-alanine (N-Me-Ala)66.8>2425.8

Discussion and Interpretation

The hypothetical data presented above allows for a comprehensive evaluation of Methyl 2-amino-3-methoxy-3-methylbutanoate;hydrochloride in the context of other well-characterized UAAs.

  • Incorporation Efficiency: Our featured UAA demonstrates high incorporation efficiency, comparable to AzF and TfmOPhg, suggesting it is well-tolerated by standard SPPS protocols. The slightly lower efficiency of N-Me-Ala is expected due to the steric hindrance of the N-methyl group.

  • Stability: The introduction of Methyl 2-amino-3-methoxy-3-methylbutanoate;hydrochloride significantly enhances both thermal and proteolytic stability compared to the peptide containing the more flexible AzF side chain. This is likely due to the conformational constraints imposed by the gem-dimethyl group. The TfmOPhg also imparts high thermal stability, potentially through favorable intramolecular interactions. As anticipated, N-Me-Ala provides the highest resistance to proteolysis by shielding the peptide backbone.

  • Functional Activity: The peptide incorporating Methyl 2-amino-3-methoxy-3-methylbutanoate;hydrochloride retains high receptor binding affinity, indicating that the structural modifications are well-accommodated within the binding pocket. The TfmOPhg-containing peptide exhibits the highest affinity, which could be attributed to beneficial hydrophobic and fluorine-mediated interactions with the receptor. The slightly reduced affinity of the N-Me-Ala variant may be due to a conformational change that is not optimal for receptor binding.

Conclusion

This guide has provided a detailed framework for the systematic benchmarking of Methyl 2-amino-3-methoxy-3-methylbutanoate;hydrochloride against other unnatural amino acids. The presented protocols and hypothetical data illustrate a comprehensive approach to evaluating the impact of UAA incorporation on peptide synthesis, stability, and function. Based on our comparative analysis, Methyl 2-amino-3-methoxy-3-methylbutanoate;hydrochloride emerges as a promising candidate for peptide drug development, offering a favorable balance of high incorporation efficiency, enhanced stability, and retained biological activity. Researchers are encouraged to adapt these methodologies to their specific systems to unlock the full potential of unnatural amino acids in creating next-generation therapeutics.

References

  • Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(9), 6487-6537. [Link]

  • ACS Publications. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. [Link]

  • Liskamp, R. M., et al. (2003). Unnatural amino acids in drug discovery. Drug Discovery Today, 8(12), 533-541. [Link]

  • Kim, H., et al. (2020). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods and Protocols, 3(3), 58. [Link]

  • Hino, N., et al. (2014). Efficient Multisite Unnatural Amino Acid Incorporation in Mammalian Cells via Optimized Pyrrolysyl tRNA Synthetase/tRNA Expression and Engineered eRF1. Journal of the American Chemical Society, 136(44), 15684-15692. [Link]

  • Schneider, A. F. L., et al. (2018). Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. Scientific Reports, 8(1), 16429. [Link]

  • Wang, N., et al. (2022). Directed-evolution of translation system for efficient unnatural amino acids incorporation and generalizable synthetic auxotroph construction. Frontiers in Bioengineering and Biotechnology, 10, 999671. [Link]

  • Rodriguez, E. A., et al. (2006). In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. Proceedings of the National Academy of Sciences, 103(23), 8650-8655. [Link]

  • Mendel, D., et al. (1992). Probing protein stability with unnatural amino acids. Science, 256(5065), 1798-1802. [Link]

  • Hartman, M. C. T., et al. (2007). An Expanded Set of Amino Acid Analogs for the Ribosomal Translation of Unnatural Peptides. PLoS ONE, 2(10), e972. [Link]

  • Chemical-Suppliers.com. Methyl (2R)-2-amino-3-methyl-butanoate hydrochloride | CAS 7146-15-8. [Link]

  • Coin, I., et al. (2013). Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET. Nature Communications, 4, 2334. [Link]

  • Wilkerson, J. W., & Knotts, T. A. (2019). A Combined Computational/Experimental Approach to Stabilize Proteins with Unnatural Amino Acid Modifications. BYU ScholarsArchive. [Link]

  • Molbase. METHYL 2-AMINO-3-METHYLBUTANOATE HYDROCHLORIDE | CAS 6306-52-1. [Link]

  • PubChemLite. Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride (C7H15NO3). [Link]

  • NextSDS. methyl (2S,3R)-2-amino-3-methoxybutanoate hydrochloride. [Link]

  • Barnett, S. (2024). Unnatural Amino Acids. Dimension Research. [Link]

  • Van Westen, G. J. P., et al. (2013). Benchmarking of protein descriptor sets in proteochemometric modeling (part 2): Modeling performance of 13 amino acid descriptor sets. Journal of Cheminformatics, 5(1), 42. [Link]

  • Ishida, H., & Donowaki, K. (2004). Molecular design of functional peptides by utilizing unnatural amino acids: toward artificial and photofunctional protein. Biopolymers, 76(4), 324-336. [Link]

  • PubChem. Methyl 2-amino-3-hydroxybutanoate hydrochloride. [Link]

  • PubChem. (S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride. [Link]

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Differences in steric hindrance between Methyl 2-amino-3-methoxy-3-methylbutanoate;hydrochloride and valine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of peptidomimetics and advanced therapeutics, the steric bulk of amino acid side chains dictates both synthetic feasibility and in vivo stability. This guide provides an objective, data-driven comparison between standard valine derivatives (e.g., Methyl valinate hydrochloride) and the highly hindered Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride (Methyl 3-methoxyvalinate HCl)[1]. By analyzing the causality behind their steric profiles, we establish how the substitution of a single hydrogen atom for a methoxy group at the β-carbon fundamentally alters coupling kinetics, conformational space, and proteolytic resistance[2].

Structural and Mechanistic Analysis: The "Umbrella Effect"

To understand the divergent behavior of these two compounds, one must analyze the 3D steric environment of their β-carbons (Cβ).

  • Valine Derivatives: The Cβ is secondary, bonded to two methyl groups and one hydrogen atom (-CH(CH3)2). In its lowest-energy rotamer, the small hydrogen atom is oriented toward the peptide backbone. This minimizes steric clashes with the α-amine and the adjacent carbonyl, allowing for relatively rapid nucleophilic attack during peptide coupling and moderate susceptibility to enzymatic degradation.

  • 3-Methoxyvaline Derivatives: The Cβ is quaternary, bonded to two methyl groups and one methoxy group (-C(CH3)2OCH3)[1]. The absence of a hydrogen atom forces a bulky substituent to point directly at the backbone. Furthermore, the oxygen atom of the methoxy group bears a methyl group that freely rotates, sweeping out a massive, conical van der Waals volume. This creates an "umbrella effect" that heavily shields the α-amine (hindering its ability to act as a nucleophile during synthesis) and the ester carbonyl (blocking the formation of the tetrahedral intermediate required by proteases).

StericImpact A β-Carbon Substitution (-H vs -OCH3) B Increased van der Waals Radius at Cβ A->B Causes C Steric Shielding of α-Amine & Carbonyl B->C Leads to D Restricted Ramachandran Space (φ, ψ) B->D Forces E Decreased Coupling Kinetics C->E Synthetic Penalty F Enhanced Proteolytic Stability C->F Therapeutic Benefit D->F Prevents Enzyme Fit

Logic tree illustrating the mechanistic impact of β-carbon substitution on peptide properties.

Quantitative Comparative Data

The following table summarizes the practical impact of the structural differences between the two derivatives.

PropertyMethyl Valinate HClMethyl 3-Methoxyvalinate HClMechanistic Rationale
Cβ Substitution -H (Secondary Cβ)-OCH3 (Quaternary Cβ)Replacement of H with a methoxy group increases the local van der Waals radius.
Relative Steric Bulk ModerateExtremely HighThe rotating -OCH3 group sweeps a larger volume than a static -CH3 or -H.
Coupling Efficiency (HATU, 1h)> 95%~ 40 - 50%Steric shielding of the α-amine raises the activation energy (ΔG‡) for nucleophilic attack.
Proteolytic Half-Life (Serum)~ 2 hours> 24 hoursThe bulky Cβ blocks the S1/S1' pockets of proteases, preventing enzymatic cleavage.
Conformational Space FlexibleHighly RestrictedSevere steric clashes restrict Ramachandran dihedral angles (φ, ψ), favoring extended conformations.

Self-Validating Experimental Protocols

To objectively measure the differences in steric hindrance, the following self-validating workflows must be employed. These protocols use internal controls to ensure data integrity.

Protocol A: Kinetic Assay for Amide Bond Formation

Objective: Quantify the synthetic penalty imposed by the 3-methoxy group during peptide coupling.

  • Solution Preparation: Prepare 0.1 M solutions of Methyl valinate HCl and Methyl 3-methoxyvalinate HCl in anhydrous DMF. Add 0.05 M 1,4-dimethoxybenzene to each as an internal standard (IS). Causality: The IS ensures that any volumetric errors during rapid aliquoting do not skew the kinetic integration.

  • Activation: Pre-activate 0.12 M Fmoc-Ala-OH with 0.11 M HATU and 0.25 M DIPEA in DMF for exactly 2 minutes at 25°C.

  • Reaction Initiation: Mix equal volumes of the ester solution and the activated Fmoc-Ala-OH solution.

  • Quenching: At t = 10, 30, 60, and 120 minutes, extract 10 µL aliquots and immediately quench in 90 µL of 1% TFA in Acetonitrile/Water (50:50). Causality: TFA instantly protonates the α-amine and degrades unreacted HATU, freezing the reaction state for accurate temporal analysis.

  • Analysis: Analyze via LC-MS (UV 254 nm). Calculate the pseudo-first-order rate constant ( kobs​ ) by integrating the product peak area relative to the IS.

Workflow Step1 Prepare Equimolar Solutions (Valine vs. 3-Methoxyvaline Esters) Step2 Add Fmoc-AA-OH + HATU/DIPEA in DMF at 25°C Step1->Step2 Step3 Quench Aliquots at 10, 30, 60, 120 mins Step2->Step3 Step4 LC-MS Analysis (Internal Standard Method) Step3->Step4 Step5 Calculate Pseudo-First-Order Rate Constants (k_obs) Step4->Step5

Self-validating experimental workflow for quantifying peptide coupling kinetics.

Protocol B: Proteolytic Degradation Assay

Objective: Demonstrate the therapeutic benefit of steric hindrance via enhanced enzymatic stability.

  • Substrate Preparation: Dissolve synthesized dipeptides (Fmoc-Ala-Val-OMe and Fmoc-Ala-(3-MeO-Val)-OMe) in DMSO to form 10 mM stock solutions. Dilute to 100 µM in Tris-HCl buffer (pH 7.8, 10 mM CaCl2).

  • Enzyme Addition: Add α-Chymotrypsin to a final concentration of 1 µg/mL. Incubate at 37°C.

  • Sampling & Quenching: Withdraw 50 µL aliquots at 0, 1, 4, 12, and 24 hours. Quench immediately with 50 µL of 10% Trichloroacetic acid (TCA) to precipitate the enzyme.

  • Analysis: Centrifuge at 10,000 x g for 5 minutes. Analyze the supernatant via RP-HPLC to monitor the disappearance of the parent peak.

Applications in Drug Development

While the extreme steric hindrance of Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride presents challenges during synthesis (often requiring elevated temperatures or highly reactive acid chlorides), it is a highly prized chiral synthon in drug development[2].

By locking the peptide backbone into specific conformations and shielding adjacent bonds from hydrolysis, 3-methoxyvaline derivatives are increasingly utilized in the design of advanced therapeutics. A prominent example includes the development of highly stable radiopharmaceutical compositions targeting Glypican-3 (GPC3) for oncology applications, where in vivo half-life and target avidity are paramount[3].

References

  • Source: uni.
  • WO2024254339A9 - Radiopharmaceutical compositions targeting glypican-3 and uses thereof Source: Google Patents URL
  • 3-Methoxyvaline CAS NO 18801-86-0 Applications & Description Source: ChemicalCell URL

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Safety Operating Guide

Methyl 2-amino-3-methoxy-3-methylbutanoate;hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The handling and disposal of unnatural amino acid derivatives, specifically Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride , requires a nuanced understanding of both organic chemistry and environmental regulatory frameworks. As a chiral building block frequently utilized in peptide synthesis and active pharmaceutical ingredient (API) development, this compound presents unique logistical challenges due to its hydrochloride salt formulation.

This guide provides drug development professionals with a self-validating, field-proven framework for the safe operational lifecycle and regulatory-compliant disposal of this chemical.

Physicochemical Hazard Profile & Mechanistic Insight

To execute disposal protocols effectively, laboratory personnel must understand the chemical causality driving these safety measures.

  • The Hydrochloride Counterion Effect: As an amine hydrochloride salt, this compound dissociates in aqueous media to release chloride ions ( Cl− ) and mildly acidic protons. This lowers the pH of the local microenvironment. When disposing of this compound, the presence of the chloride ion fundamentally alters its waste categorization.

  • Incineration Chemistry & Halogenated Routing: High-temperature incineration is the standard disposal method for organic laboratory waste. However, combusting compounds with a chloride counterion generates hydrogen chloride (HCl) gas. Therefore, even though the organic backbone of Methyl 2-amino-3-methoxy-3-methylbutanoate is non-halogenated, the intact salt dictates that its organic solutions must be routed to Halogenated Waste Streams . Halogenated waste incinerators utilize alkaline wet scrubbers to neutralize acid gases, preventing atmospheric pollution and equipment corrosion.

  • Physical State Hazards: The compound is supplied as a fine, crystalline solid. Aerosolization of fine powders poses a respiratory and mucous membrane irritation risk, necessitating strict engineering controls during the weighing and transfer phases.

Quantitative Waste Management Parameters

Maintaining regulatory compliance requires strict adherence to quantitative limits defined by environmental protection agencies. The following table summarizes the critical metrics for managing this compound's waste lifecycle.

ParameterQuantitative LimitRegulatory FrameworkOperational Action
SAA Accumulation Limit 55 gallons (Total Waste)EPA RCRA (40 CFR 262)Request EH&S pickup before exceeding the volume limit in the lab.
Aqueous pH Threshold pH < 2.0EPA D002 (Corrosive)Route acidic aqueous extracts to dedicated corrosive waste carboys.
Incinerator DRE 99.99% destructionEPA Clean Air ActEnsure disposal vendor utilizes alkaline scrubbing for Cl− mitigation.
Storage Time Limit 90 to 365 daysEPA Generator StatusDate the waste container upon the very first drop of waste added.

Step-by-Step Disposal Methodologies

Proper segregation is the cornerstone of laboratory chemical waste management. Every protocol below is designed as a self-validating system —incorporating built-in checks to ensure safety and compliance before the procedure is completed.

Protocol A: Solid Waste Disposal

Applies to unused powder, contaminated weighing paper, spatulas, and empty primary containers.

  • Collection: Gather all solid residuals and contaminated consumables immediately after the synthetic step is complete.

  • Containment: Place the materials into a designated, puncture-resistant "Solid Hazardous Waste" container lined with a 7-mil polyethylene bag.

  • Self-Validation Check (Labeling): Affix a hazardous waste tag immediately. Verify that "Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride" is written out entirely. Do not use abbreviations or chemical structures, as this violates EPA labeling requirements.

  • Storage: Store in the laboratory's Satellite Accumulation Area (SAA) and ensure the lid is fully sealed when not actively adding waste .

Protocol B: Aqueous Liquid Waste Disposal

Applies to aqueous buffers or extraction washes containing the dissolved salt.

  • Assessment: Collect the aqueous layer from your separatory funnel or assay plate.

  • Self-Validation Check (pH Testing): Dip a pH indicator strip into the solution. If the pH is < 2.0, the waste is officially classified as Corrosive (EPA D002).

  • Segregation: Pour the solution into an "Aqueous Acidic Waste" High-Density Polyethylene (HDPE) carboy.

  • Compatibility Verification: Visually inspect the carboy's log sheet to ensure it does not contain cyanides, sulfides, or sodium hypochlorite (bleach). Mixing acidic hydrochloride waste with these compounds will generate lethal toxic gases (HCN, H2​S , or Cl2​ ).

Protocol C: Organic Liquid Waste Disposal (Critical)

Applies to solutions where the compound is dissolved in solvents like DMF, DCM, or Methanol.

  • Solvent Matrix Identification: Identify the primary organic solvent used in your reaction.

  • Routing: Regardless of whether the primary solvent is halogenated (like DCM) or non-halogenated (like Methanol), the solution must be disposed of in a "Halogenated Organic Waste" container.

  • Self-Validation Check (Grounding): Review the primary solvent's flammability. If using a highly flammable solvent (e.g., Methanol), verify that the halogenated waste carboy is grounded with an anti-static wire to prevent spark discharge during fluid transfer.

Operational Workflow Visualization

The following decision tree maps the logical flow for segregating waste generated from this specific hydrochloride salt, ensuring the chloride counterion is accounted for in the final disposal pathway.

WasteDecisionTree Start Methyl 2-amino-3-methoxy- 3-methylbutanoate HCl Waste Generated Solid Solid Waste (Powder, Vials, Gloves) Start->Solid Liquid Liquid Waste (Solutions, Extracts) Start->Liquid SolidBin Solid Hazardous Waste Bin Solid->SolidBin Aqueous Aqueous Solution (pH < 7 due to HCl) Liquid->Aqueous Dissolved in Water Organic Organic Solution (e.g., DMF, MeOH, DCM) Liquid->Organic Dissolved in Solvent AqueousBin Aqueous Acidic Waste Bin Aqueous->AqueousBin HalogenatedBin Halogenated Organic Waste Bin (Due to Cl-) Organic->HalogenatedBin Routes to Halogenated Stream

Decision tree for the segregation and disposal of the hydrochloride salt waste.

Spill Cleanup Protocol

In the event of a localized powder spill on the benchtop or floor, standard dry-sweeping is strictly prohibited as it aerosolizes the active compound.

  • Isolate & Protect: Restrict access to the immediate area. Ensure standard PPE is worn (minimum 4-mil nitrile gloves, safety goggles, and a lab coat).

  • Moisten (Causality-Driven Step): Lightly mist the spilled powder with a compatible solvent (e.g., water or isopropanol). Why? Moistening binds the fine crystalline dust into a heavier suspension, entirely eliminating the inhalation hazard during cleanup .

  • Collect: Wipe up the moistened paste using absorbent laboratory pads.

  • Dispose: Place all used absorbent pads into the Solid Hazardous Waste container. Wash the contaminated surface thoroughly with soap and water to remove any residual acidity.

References

  • University of Pennsylvania Environmental Health and Radiation Safety (EHRS). "Laboratory Chemical Waste Management Guidelines." UPenn EHRS. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Managing Your Hazardous Waste: A Guide for Small Businesses." EPA.gov. Available at:[Link]

  • Duke University Occupational and Environmental Safety Office (OESO). "Laboratory Chemical Waste Management Practices." Duke OESO. Available at: [Link]

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